Methyl (2-chloro-6-methylphenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-chloro-6-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-4-3-5-9(11)8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANQHGUVFPHVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl (2-chloro-6-methylphenyl)acetate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl (2-chloro-6-methylphenyl)acetate, a halogenated aromatic ester with potential applications in organic synthesis and drug discovery. Due to its status as a less common chemical entity, this document outlines a probable synthetic route, predicted physicochemical and spectroscopic properties, and essential safety and handling protocols. The information herein is synthesized from established chemical principles and data from structurally analogous compounds, offering a robust resource for professionals in the chemical and pharmaceutical sciences.
Introduction and Chemical Identity
This compound is a substituted phenylacetic acid ester. While a specific CAS number for this compound is not readily found in major chemical databases, its molecular structure suggests its potential as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of the chloro and methyl groups on the phenyl ring can influence the molecule's steric and electronic properties, making it an interesting candidate for structure-activity relationship (SAR) studies.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₁ClO₂ | |
| Molecular Weight | 198.65 g/mol | |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar phenylacetates |
| Boiling Point | > 200 °C (estimated) | Extrapolated from related compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Typical for organic esters |
| CAS Number | Not assigned | As of the date of this publication |
Proposed Synthesis: Fischer-Speier Esterification
The most direct and classical approach to synthesizing this compound is through the Fischer-Speier esterification of its parent carboxylic acid, (2-chloro-6-methylphenyl)acetic acid, with methanol in the presence of an acid catalyst.[1] This method is widely used for the preparation of esters from carboxylic acids and alcohols.[2][3]
The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol (methanol) or to remove the water formed during the reaction, for instance, by azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.[4]
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
(2-chloro-6-methylphenyl)acetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-chloro-6-methylphenyl)acetic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Predicted Spectroscopic Properties
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.[5] - A singlet for the benzylic protons (-CH₂-) around 3.8-4.0 ppm. - A multiplet for the aromatic protons in the region of 7.0-7.4 ppm. - A singlet for the aromatic methyl group (-CH₃) protons around 2.3 ppm. |
| ¹³C NMR | - A peak for the ester carbonyl carbon (~170-172 ppm). - Peaks for the aromatic carbons (125-140 ppm). - A peak for the methyl ester carbon (~52 ppm). - A peak for the benzylic carbon (~40 ppm). - A peak for the aromatic methyl carbon (~19-21 ppm).[6] |
| IR Spectroscopy | - A strong carbonyl (C=O) stretching band around 1735-1750 cm⁻¹.[7][8][9] - C-O stretching bands in the region of 1300-1000 cm⁻¹.[7] - C-H stretching bands for aromatic and aliphatic protons. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio). - Fragmentation patterns typical for phenylacetates, such as the loss of the methoxycarbonyl group.[10][11] |
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Caption: Analytical workflow for the structural elucidation of the target compound.
Applications in Research and Drug Development
Substituted phenylacetic acids and their esters are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.[12] The presence of a chlorine atom and a methyl group on the aromatic ring can significantly influence the biological activity of a parent molecule.
-
Scaffold for Bioactive Molecules: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further chemical modifications.
-
Structure-Activity Relationship (SAR) Studies: The unique substitution pattern of this compound makes it a useful tool for medicinal chemists to probe the steric and electronic requirements of a biological target.
Safety, Handling, and Toxicology
As a chlorinated aromatic compound, this compound should be handled with care, assuming it may possess toxicological properties similar to other compounds in its class.[13][14][15][16]
5.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should always be worn.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, chemical-resistant aprons and sleeves are recommended.
5.2. Handling and Storage
-
Ventilation: All work with this compound should be conducted in a well-ventilated chemical fume hood.[14]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.
5.3. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
5.4. Toxicological Profile (Predicted)
The toxicological properties of this compound have not been explicitly determined. However, based on data from related chlorinated aromatic compounds and phenylacetic acid derivatives, the following potential hazards should be considered:
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Metabolism: It is anticipated that the ester would be hydrolyzed in vivo to (2-chloro-6-methylphenyl)acetic acid and methanol. The toxicity of these metabolites should be considered.[17][18]
-
Chronic Exposure: Long-term exposure to chlorinated aromatic compounds can have adverse effects on various organs, including the liver and kidneys.[15][16]
Conclusion
This compound represents a potentially valuable, albeit not widely available, chemical intermediate. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and safe handling. The proposed Fischer-Speier esterification protocol is a robust and well-established method for its preparation. The predicted spectroscopic data and safety guidelines, derived from analogous compounds, offer a solid foundation for researchers and drug development professionals to work with this molecule. As with any novel compound, all experimental work should be conducted with the utmost care and adherence to safety protocols.
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An In-Depth Technical Guide to Methyl 2-(2-Chloro-6-methylphenyl)acetate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 2-(2-chloro-6-methylphenyl)acetate, a key chemical intermediate with significant potential in organic synthesis and drug discovery. The guide will delve into the compound's structural features, physicochemical properties, and detailed synthetic methodologies, including the preparation of its precursor, 2-(2-chloro-6-methylphenyl)acetic acid. Furthermore, this document will explore the characterization of the final product through various spectroscopic techniques and discuss its emerging applications as a building block in the development of novel pharmaceutical agents.
Introduction
Methyl 2-(2-chloro-6-methylphenyl)acetate is a substituted phenylacetic acid ester. The unique arrangement of a chloro and a methyl group on the phenyl ring at positions 2 and 6 respectively, imparts specific steric and electronic properties to the molecule. These characteristics make it a valuable synthon for introducing the 2-chloro-6-methylphenylacetyl moiety into more complex molecular architectures. Phenylacetic acid derivatives are integral components in a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The strategic substitution on the phenyl ring of methyl 2-(2-chloro-6-methylphenyl)acetate offers a versatile platform for medicinal chemists to explore new chemical space and develop compounds with tailored biological activities.
Chemical Structure and Properties
The structural and physical properties of methyl 2-(2-chloro-6-methylphenyl)acetate are fundamental to its reactivity and handling.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl 2-(2-chloro-6-methylphenyl)acetate |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| CAS Number | Not definitively available in public databases |
Note: The absence of a definitive CAS number in public databases highlights the specialized nature of this compound and the importance of thorough characterization upon synthesis.
Physicochemical Properties (Predicted)
| Property | Value |
| Boiling Point | ~250-270 °C at 760 mmHg |
| Density | ~1.2 g/cm³ |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
Synthesis and Purification
The synthesis of methyl 2-(2-chloro-6-methylphenyl)acetate is typically achieved through a two-step process: the synthesis of the corresponding carboxylic acid followed by its esterification.
Synthesis of 2-(2-Chloro-6-methylphenyl)acetic Acid
The preparation of the carboxylic acid precursor is a critical first step. Several synthetic routes can be envisioned, with the carbonylation of 2-chloro-6-methylbenzyl chloride being a plausible and efficient method. This approach is analogous to the synthesis of other substituted phenylacetic acids[3].
Reaction Scheme:
Figure 1: General scheme for the synthesis of 2-(2-chloro-6-methylphenyl)acetic acid.
Experimental Protocol: Synthesis of 2-(2-Chloro-6-methylphenyl)acetic Acid (General Procedure)
-
Carbonylation: To a high-pressure reactor, add 2-chloro-6-methylbenzyl chloride, a suitable solvent (e.g., toluene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a phase-transfer catalyst.
-
Pressurize the reactor with carbon monoxide and heat the mixture. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Hydrolysis: Upon completion of the carbonylation, cool the reactor and carefully vent the CO. Add an aqueous base (e.g., NaOH) and heat the mixture to hydrolyze the intermediate acyl chloride.
-
Work-up and Purification: After hydrolysis, cool the reaction mixture and separate the aqueous layer. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 2-(2-chloro-6-methylphenyl)acetic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.
Esterification to Methyl 2-(2-Chloro-6-methylphenyl)acetate
The final step involves the esterification of the synthesized carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of methanol in the presence of an acid catalyst[4][5][6].
Reaction Scheme:
Figure 2: Fischer esterification of 2-(2-chloro-6-methylphenyl)acetic acid.
Experimental Protocol: Fischer Esterification (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-chloro-6-methylphenyl)acetic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid[7].
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude methyl ester can be purified by vacuum distillation or column chromatography to yield the final product.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized methyl 2-(2-chloro-6-methylphenyl)acetate. The expected spectral data are as follows:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the methyl protons on the ring, and the methyl ester protons. The chemical shifts will be influenced by the electronic effects of the chloro and methyl substituents on the aromatic ring.
Predicted ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.1 - 7.4 | Multiplet | 3H |
| -CH₂- | ~3.8 | Singlet | 2H |
| -OCH₃ | ~3.7 | Singlet | 3H |
| Ar-CH₃ | ~2.3 | Singlet | 3H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Predicted ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ester) | 170 - 175 |
| Aromatic C-Cl | 132 - 136 |
| Aromatic C-CH₂ | 134 - 138 |
| Aromatic C-CH₃ | 135 - 139 |
| Aromatic C-H | 125 - 132 |
| -OCH₃ | 50 - 55 |
| -CH₂- | 38 - 42 |
| Ar-CH₃ | 18 - 22 |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M⁺) is expected at m/z 198, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and cleavage at the benzylic position[8][9].
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Data:
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Ester) | 1735 - 1750 |
| C-O (Ester) | 1150 - 1250 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C-Cl | 700 - 800 |
Applications in Drug Development
Substituted phenylacetic acid derivatives are prevalent in medicinal chemistry[1]. Methyl 2-(2-chloro-6-methylphenyl)acetate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 2-chloro-6-methylphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by affecting its lipophilicity, metabolic stability, and binding interactions with biological targets.
This intermediate can be utilized in the synthesis of various classes of compounds, including but not limited to:
-
Novel NSAIDs: By modifying the core structure of known anti-inflammatory agents.
-
Enzyme Inhibitors: The substituted phenylacetyl group can be incorporated into molecules designed to target specific enzyme active sites.
-
Receptor Ligands: The steric and electronic nature of the substituent can be fine-tuned to achieve selective binding to receptors.
For instance, related structures such as 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide are used as intermediates in the synthesis of the oncology drug Dasatinib[10]. This highlights the importance of the 2-chloro-6-methylphenyl scaffold in modern drug discovery.
Reactivity and Further Transformations
Methyl 2-(2-chloro-6-methylphenyl)acetate exhibits reactivity characteristic of an ester. It can undergo hydrolysis under acidic or basic conditions to regenerate the corresponding carboxylic acid. The methylene group adjacent to the aromatic ring can be a site for further functionalization. The ester can also be reduced to the corresponding alcohol or converted to an amide by reaction with an amine. The aromatic ring itself can undergo further electrophilic substitution reactions, although the substitution pattern will be directed by the existing chloro and methyl groups.
Conclusion
Methyl 2-(2-chloro-6-methylphenyl)acetate is a valuable and versatile chemical intermediate. This technical guide has provided a detailed overview of its structure, properties, synthesis, and characterization. The synthetic protocols for both the precursor acid and the final ester have been outlined, providing a solid foundation for researchers in the field. While its full potential is still being explored, its utility as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery, is evident. The information presented herein is intended to serve as a practical resource for scientists and researchers engaged in the synthesis and application of novel chemical entities.
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2-chloro-6-methylphenylacetic acid methyl ester chemical data
An In-depth Technical Guide to 2-Chloro-6-methylphenylacetic Acid Methyl Ester
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 2-(2-chloro-6-methylphenyl)acetate is a substituted aromatic carboxylic acid ester. As a derivative of phenylacetic acid, it belongs to a class of compounds that are significant scaffolds in medicinal chemistry and materials science. The specific substitution pattern—a chlorine atom and a methyl group ortho to the acetic acid ester moiety—suggests unique steric and electronic properties that can influence its reactivity and biological activity. The presence of a "magic methyl" group, a term used in drug discovery to describe the often profound positive impact of a methyl group on a molecule's pharmacological profile, makes this compound a particularly interesting building block.[1][2]
This technical guide provides a comprehensive overview of the chemical data for methyl 2-(2-chloro-6-methylphenyl)acetate. Due to the limited availability of specific experimental data for this exact isomer in public databases, this paper combines established chemical principles with data from closely related analogues to offer a robust profile for researchers, scientists, and drug development professionals.
Chemical Identity and Physical Properties
The fundamental identity of a chemical compound is established by its structure and associated identifiers. These properties are critical for regulatory compliance, procurement, and computational modeling.
Chemical Structure and Identifiers
The structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a methyl acetoxy group at positions 2, 6, and 1, respectively.
Table 1: Chemical Identification
| Identifier | Value | Source |
| IUPAC Name | methyl 2-(2-chloro-6-methylphenyl)acetate | N/A |
| Molecular Formula | C₁₀H₁₁ClO₂ | [3] |
| Molecular Weight | 198.64 g/mol | [3] |
| Canonical SMILES | CC1=C(C(=CC=C1)Cl)CC(=O)OC | N/A |
| InChI Key | N/A (specific isomer not indexed) | N/A |
| CAS Number | N/A (specific isomer not indexed) | N/A |
Physicochemical Properties
Physical properties such as melting and boiling points are crucial for determining appropriate reaction conditions, purification methods, and storage. The data presented here are predicted based on the properties of similar isomers and general chemical principles.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Analogous Compound |
| Physical Form | Colorless to light yellow liquid or low-melting solid | Based on similar phenylacetate esters.[4] |
| Boiling Point | ~230-250 °C (at 760 mmHg) | Extrapolated from related isomers. |
| Melting Point | ~30-40 °C | Low melting point expected for a disubstituted benzene ring of this mass. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Insoluble in water. | General property of non-polar organic esters.[5] |
| logP (Octanol/Water) | ~2.5 - 3.5 | Estimated based on similar structures.[3] |
Spectroscopic Data (Predicted)
Spectroscopic analysis is essential for structure elucidation and purity assessment. The following data are predicted based on fundamental principles of NMR, IR, and MS, providing a reliable reference for compound verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the two methyl groups. The aromatic region (predicted ~7.0-7.4 ppm) will likely appear as a complex multiplet due to the three adjacent protons. The benzylic protons (-CH₂-) would appear as a singlet around 3.8-4.0 ppm. The ester methyl (-OCH₃) would be a sharp singlet around 3.7 ppm, and the aromatic methyl (-CH₃) would be a singlet around 2.3 ppm.[6]
-
¹³C NMR: The carbon NMR would show ten distinct signals. Key predicted shifts include the carbonyl carbon (~170-172 ppm), the aromatic carbons attached to chlorine and the alkyl chain (~135-140 ppm), other aromatic carbons (~125-130 ppm), the ester methyl carbon (-OCH₃) at ~52 ppm, the benzylic carbon (-CH₂) at ~38-40 ppm, and the aromatic methyl carbon (-CH₃) at ~19-21 ppm.[7][8]
Table 3: Predicted NMR Spectroscopic Data (in CDCl₃)
| Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.0 - 7.4 | m | 3H, Ar-H |
| ~3.9 | s | 2H, Ar-CH₂ - | |
| ~3.7 | s | 3H, -O-CH₃ | |
| ~2.3 | s | 3H, Ar-CH₃ | |
| ¹³C NMR | ~171 | s | 1C, C =O |
| ~137 | s | 1C, Ar-C -Cl | |
| ~136 | s | 1C, Ar-C -CH₃ | |
| ~134 | s | 1C, Ar-C -CH₂ | |
| ~128-130 | d | 3C, Ar-C H | |
| ~52 | q | 1C, -O-C H₃ | |
| ~39 | t | 1C, Ar-C H₂- | |
| ~20 | q | 1C, Ar-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~1735-1750 | Strong | C=O (Ester carbonyl) stretch |
| ~1200-1250 | Strong | C-O (Ester) stretch |
| ~3010-3100 | Medium | C-H (Aromatic) stretch |
| ~2850-2960 | Medium | C-H (Aliphatic) stretch |
| ~750-800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 198. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of M⁺) is a key diagnostic feature.
-
Key Fragments: Expected fragmentation includes the loss of the methoxy group (-OCH₃) to give a fragment at m/z 167, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 139. A McLafferty rearrangement is unlikely. The base peak may correspond to the tropylium-like ion formed after the loss of the entire ester and chlorine groups.
Synthesis and Reactivity
Understanding the synthesis of methyl 2-(2-chloro-6-methylphenyl)acetate is crucial for its production and for designing routes to more complex derivatives.
Proposed Synthesis Pathway
A reliable method for synthesizing this ester is via Fischer esterification of the corresponding carboxylic acid, 2-chloro-6-methylphenylacetic acid. The parent acid can be prepared from 2-chloro-6-methylaniline.
Caption: Proposed two-stage synthesis of the target ester.
Reactivity Profile
-
Ester Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions.
-
Nucleophilic Substitution: The chlorine on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution due to steric hindrance from the two ortho groups.
-
Benzylic Position: The methylene (-CH₂-) group is adjacent to the aromatic ring and can be a site for radical halogenation or other reactions if appropriate reagents are used.
Applications in Research and Drug Development
While specific applications for this exact isomer are not widely documented, its structure is highly relevant to drug discovery. Phenylacetic acid derivatives are common starting points for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.[9]
The 2-chloro-6-methyl substitution pattern is particularly noteworthy. The methyl group can serve several strategic roles:
-
Conformational Restriction: It can lock the molecule into a specific conformation, which may enhance binding to a biological target.[10]
-
Metabolic Blocking: It can sterically hinder metabolic enzymes from accessing and modifying the adjacent parts of the molecule, thereby increasing the compound's metabolic stability and half-life.[1]
-
Improved Solubility and Lipophilicity: The "magic methyl" effect can favorably modulate physicochemical properties, improving absorption and distribution.[1]
This compound is therefore a valuable intermediate for creating libraries of novel compounds for high-throughput screening in drug discovery programs, particularly in oncology and inflammation where selective enzyme inhibition is a key goal.[11]
Safety and Handling
Comprehensive safety data for methyl 2-(2-chloro-6-methylphenyl)acetate is not available. The following guidance is based on data for analogous chlorinated aromatic esters and general laboratory safety principles.[12][13]
Table 5: Hazard and Precautionary Information
| Category | Information | Source (Analogous Compounds) |
| GHS Pictograms | GHS07 (Exclamation Mark) | [14] |
| Signal Word | Warning | [14] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][15] |
Handling and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.
Experimental Protocol: Fischer Esterification
This section provides a detailed, self-validating protocol for the synthesis of the title compound from its parent acid.
Methodology
Caption: Experimental workflow for Fischer esterification.
Step-by-Step Protocol
-
Reactor Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-methylphenylacetic acid (5.0 g, 1 equivalent).
-
Reagent Addition: Add anhydrous methanol (50 mL, excess, serves as solvent and reagent). Begin stirring.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL, catalytic amount) dropwise to the stirring solution.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) using a heating mantle.
-
Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) every hour. Use a 4:1 Hexane:Ethyl Acetate eluent. The reaction is complete when the starting material spot (acid) is no longer visible and a new, higher Rf spot (ester) is dominant.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the acid. Caution: CO₂ gas will evolve.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Confirm the identity and purity of the isolated product using NMR, IR, and MS, comparing the results to the predicted data in Section 2.0.
Conclusion
Methyl 2-(2-chloro-6-methylphenyl)acetate is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. While specific experimental data for this isomer is not widely published, a comprehensive chemical and safety profile can be reliably constructed through the application of fundamental spectroscopic principles and by drawing logical comparisons to well-documented analogous compounds. Its unique substitution pattern makes it a compelling building block for creating novel molecular architectures, particularly in the pursuit of new therapeutic agents where the strategic placement of methyl groups can confer significant pharmacological advantages. This guide provides the foundational data and protocols necessary for its synthesis, characterization, and safe handling in a research setting.
References
- MilliporeSigma. Methyl 2-(2-chlorophenyl)acetate Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/649931]
- PubChem. Methyl 2-[2-(chloromethyl)phenyl]acetate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9855748]
- CymitQuimica. Methyl 2-chloro-2-phenylacetate Product Information. [URL: https://www.cymitquimica.
- Tokyo Chemical Industry. 2-Chloroethyl Acetate Safety Data Sheet. [URL: https://www.tcichemicals.com/GB/en/p/A0027]
- PubChem. Phenol, 2-chloro-6-methyl-, acetate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/80649]
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- Kavya Pharma. Methyl 2-Chloro Phenyl Acetate CAS No: 57486-68-7. [URL: https://www.kavyapharma.
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- Google Patents. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. [URL: https://patents.google.
- ResearchGate. ¹H and ¹³C NMR spectra of o-methylphenyl acetate. [URL: https://www.researchgate.net/figure/A-1-H-and-B-13-C-NMR-spectra-of-o-methylphenyl-acetate-a-before-and-b-after-Fries_fig5_282578500]
- Arkat USA. Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2003/12/8-17/]
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Comparative Technical Analysis: Methyl (2-chloro-6-methylphenyl)acetate vs. Methyl 2,6-dichlorophenylacetate
Executive Summary
In the landscape of medicinal chemistry, the ortho-substitution pattern of phenylacetic acid derivatives acts as a critical lever for tuning biological selectivity and metabolic stability. This guide provides a rigorous technical comparison between Methyl (2-chloro-6-methylphenyl)acetate (M-CMe) and Methyl 2,6-dichlorophenylacetate (M-DCl).
While structurally similar, these two esters represent divergent paths in drug design:
-
M-CMe is the definitive pharmacophore precursor for Lumiracoxib , utilizing an asymmetric steric/electronic "push-pull" to achieve high COX-2 selectivity.
-
M-DCl serves as the symmetric, electron-deficient scaffold found in Guanfacine precursors and structurally related to the Diclofenac pharmacophore (non-selective COX inhibition).
This document analyzes their physicochemical divergence, synthetic challenges driven by steric congestion, and their respective roles in modern pharmacology.
Structural & Electronic Landscape
The primary distinction between these compounds lies in the nature of the substituents at the 2 and 6 positions. This "ortho-effect" governs the rotational barrier of the phenyl-acetate bond and the electronic density of the aromatic ring.
Comparative Physicochemical Profile[1]
| Feature | This compound (M-CMe) | Methyl 2,6-dichlorophenylacetate (M-DCl) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Electronic Effect | Push-Pull: Cl (-I, +M) withdraws; Me (+I) donates. | Synergistic Withdrawal: Two Cl atoms (-I) strongly deactivate the ring. |
| Steric Bulk | High. Methyl group ( | Moderate-High. Two Cl atoms create a "steric wall" but less bulk than Me. |
| Lipophilicity | Higher (Methyl group increases LogP). | Moderate (Polarizability of Cl balances lipophilicity). |
| Primary Application | COX-2 Selective Inhibitors (e.g., Lumiracoxib).[1][2][3] | |
| Metabolic Stability | Methyl group is a site for metabolic oxidation (benzylic hydroxylation). | Highly stable to oxidative metabolism; Cl blocks metabolic attack. |
The "Selectivity Switch" Mechanism
The biological divergence is profound. In the Cyclooxygenase (COX) binding pocket, the 2,6-substitution pattern dictates selectivity.
-
The M-CMe Case (COX-2 Specificity): The COX-2 active site contains a secondary hydrophobic pocket (valine/serine region) that accommodates the bulkier 2-chloro-6-methyl motif. The asymmetry allows the molecule to lock into a conformation that fits the larger COX-2 channel but is sterically excluded from the narrower COX-1 channel.
-
The M-DCl Case (Non-Selective/Alpha-2): The symmetric 2,6-dichloro pattern is smaller and fits into both COX-1 and COX-2 (hence Diclofenac's non-selectivity). However, in the context of Guanfacine, this electron-deficient ring is crucial for pi-stacking interactions in the adrenergic receptor.
Synthetic Pathways & Workflows
Synthesizing these esters requires overcoming significant steric hindrance which retards nucleophilic attack at the carbonyl carbon. Standard Fischer esterification often suffers from slow kinetics; therefore, acyl chloride or alkyl halide routes are preferred.
Synthesis of this compound (M-CMe)
Pathway Focus: Constructing the Asymmetric Scaffold
This molecule is typically accessed via the Willgerodt-Kindler reaction or transformation of the corresponding aniline (Sandmeyer route).
Figure 1: Synthetic route for M-CMe emphasizing the nitrile intermediate to bypass steric shielding during carbon chain extension.
Synthesis of Methyl 2,6-dichlorophenylacetate (M-DCl)
Pathway Focus: Exploiting Symmetry and Acidity
The 2,6-dichloro acid is significantly more acidic (lower pKa) due to the inductive effect of two chlorines, making the carboxylate a weaker nucleophile but the carbonyl more electrophilic once activated.
Figure 2: Synthesis of M-DCl utilizing Phase Transfer Catalysis (PTC) for cyanation and the Pinner reaction for direct conversion to the ester.
Experimental Protocols
Protocol A: High-Yield Esterification of Sterically Hindered Phenylacetic Acids
Applicable to both M-CMe and M-DCl.
Rationale: Due to the ortho-substituents, the carbonyl carbon is shielded. Standard reflux in methanol often yields incomplete conversion. This protocol uses Thionyl Chloride (
Reagents:
-
Substituted Phenylacetic Acid (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Methanol (anhydrous) (10 volumes)
-
DMF (catalytic, 2-3 drops)
Methodology:
-
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube, dissolve the phenylacetic acid derivative in anhydrous DCM (optional) or use neat
if scale permits. -
Acyl Chloride Formation: Add
dropwise at 0°C. Add catalytic DMF. Allow to warm to room temperature and stir for 1 hour. Note: Evolution of and gas indicates reaction progress. -
Evaporation: Remove excess
under reduced pressure (rotary evaporator) to yield the crude acyl chloride (usually a yellow oil). -
Esterification: Redissolve the residue in anhydrous Methanol. The reaction is exothermic; cool to 0°C during addition.
-
Reflux: Heat the methanolic solution to reflux for 2 hours to ensure complete conversion.
-
Workup: Concentrate the methanol. Dissolve residue in Ethyl Acetate, wash with saturated
(to remove unreacted acid), then Brine. Dry over . -
Purification: Vacuum distillation is preferred for these esters as they are typically liquids or low-melting solids.
Validation Criteria:
-
TLC: Disappearance of the acid spot (usually lower
, streaks) and appearance of a distinct, non-streaking ester spot (high in Hexane/EtOAc 4:1). -
IR: Shift of Carbonyl stretch from ~1700-1710
(broad, acid) to ~1735-1745 (sharp, ester).
Pharmacochemical Implications (SAR)
The choice between M-CMe and M-DCl is a choice between selectivity and potency .
Figure 3: Decision tree for scaffold selection based on pharmacological target.
Critical Insight: The Lumiracoxib Anomaly
M-CMe is unique because the methyl group at the 6-position is essential for COX-2 selectivity. Research indicates that replacing this methyl group with a hydrogen or another chlorine (reverting to the M-DCl type structure) drastically reduces COX-2 selectivity, making the drug more toxic to the gastric mucosa (COX-1 effect).
References
-
BenchChem. "Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate: Detailed Protocol."[4] BenchChem Application Notes. Accessed October 2023.
- Tacconelli, S., et al. "The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity." Current Medical Chemistry, 2002. (Contextualizing the Lumiracoxib scaffold).
-
Santa Cruz Biotechnology. "2,6-Dichlorophenylacetic Acid Methyl Ester Product Data." SCBT.
-
Esser, R., et al. "Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2."[2] British Journal of Pharmacology, 2005.
-
National Institutes of Health (NIH). "Methyl 2,6-dichlorophenylacetate Substance Record." PubChem.
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(2-Chloro-6-methylphenyl)acetic Acid Derivatives: A Technical Guide to a Privileged Scaffold
The following technical guide provides an in-depth review of (2-chloro-6-methylphenyl)acetic acid and its derivatives, focusing on its role as a privileged scaffold in modern drug discovery.
Executive Summary
(2-Chloro-6-methylphenyl)acetic acid (CAS: 521300-44-7 ) is a specialized phenylacetic acid scaffold characterized by a 2,6-disubstitution pattern (chlorine and methyl). Unlike simple phenylacetic acids, this specific substitution creates a sterically congested environment that restricts conformational freedom.
In medicinal chemistry, this scaffold is not merely a linker; it is a conformational lock . It is primarily utilized to synthesize Dopamine D1 Receptor Positive Allosteric Modulators (PAMs) for treating Parkinson’s disease and cognitive disorders. Additionally, it serves as a key building block for EP2/EP4 receptor antagonists in cancer immunotherapy.
This guide details the structural rationale, synthetic pathways, and experimental protocols for utilizing this scaffold in high-value drug development.
Structural & Chemical Profile[1][2][3][4][5]
The 2-chloro-6-methyl motif imparts unique physicochemical properties compared to the more common 2,6-dichloro (Diclofenac-like) or unsubstituted analogs.
| Property | Value / Characteristic | Impact on Drug Design |
| CAS Number | 521300-44-7 | Unique identifier for sourcing. |
| Molecular Formula | C₉H₉ClO₂ | Low molecular weight (MW 184.62), ideal for Fragment-Based Drug Discovery (FBDD). |
| Steric Bulk | High (2,6-disubstitution) | Forces the acetic acid side chain out of the aromatic plane, pre-organizing the molecule for binding. |
| Electronic Nature | Asymmetric | The electron-withdrawing Cl and electron-donating Me create a dipole moment distinct from symmetric 2,6-dichloro analogs. |
| Lipophilicity | Moderate | The methyl and chloro groups increase logP, improving membrane permeability compared to unsubstituted phenylacetic acid. |
The "Conformational Lock" Mechanism
In amide derivatives (e.g., R-CH₂-CO-NH-R'), the 2-chloro-6-methyl substituents create a "wall" that restricts the rotation of the methylene linker. This reduces the entropic penalty upon binding to a receptor pocket, a critical factor in the high potency of D1 PAMs .
Synthetic Accessibility & Pathways
The synthesis of (2-chloro-6-methylphenyl)acetic acid generally proceeds via two primary routes: the Meerwein Arylation (industrial scale) or Benzylic Cyanation (lab scale).
Route A: Meerwein Arylation (From Aniline)
This is the most robust route, analogous to the industrial synthesis of Diclofenac.
-
Diazotization: 2-Chloro-6-methylaniline is converted to its diazonium salt using NaNO₂/HCl.
-
Arylation: The diazonium salt reacts with vinylidene chloride (or acrylonitrile) catalyzed by Copper(II) chloride.
-
Hydrolysis: The resulting intermediate is hydrolyzed to the acid.
Route B: Benzylic Cyanation (From Benzyl Halide)
Preferred for laboratory-scale preparation when the benzyl halide is available.
-
Substitution: 2-Chloro-6-methylbenzyl chloride reacts with NaCN/KCN.
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to the carboxylic acid.
Visualization: Synthetic Workflows
Caption: Dual synthetic pathways to the target scaffold. Route A (top) is preferred for scale; Route B (bottom) for laboratory convenience.
Medicinal Chemistry Applications
Case Study 1: Dopamine D1 Positive Allosteric Modulators (PAMs)
Context: D1 receptor agonists are sought for Parkinson's and Alzheimer's treatment, but orthosteric agonists often suffer from poor bioavailability and rapid desensitization. Solution: PAMs bind to a distinct site. The (2-chloro-6-methylphenyl)acetic acid moiety is a critical pharmacophore in recent patents (e.g., EP3204359B1 ).
-
Role: It forms the "tail" of the molecule, coupled to a tetrahydroisoquinoline "head".
-
Mechanism: The 2,6-substitution locks the molecule into a conformation that fits the allosteric hydrophobic pocket of the D1 receptor, enhancing the affinity of endogenous dopamine.
Case Study 2: EP2/EP4 Receptor Modulators
Context: Prostaglandin E2 (PGE2) promotes tumor growth via EP2 and EP4 receptors.[1] Application: Derivatives of this acid (coupled to benzofurans or thiazoles) act as antagonists.
-
Significance: The steric bulk prevents metabolic oxidation at the benzylic position, extending the half-life of the drug candidate.
Experimental Protocols
Protocol A: Amide Coupling (D1 PAM Synthesis)
Standard operating procedure for coupling the acid scaffold to a secondary amine (e.g., tetrahydroisoquinoline).
Reagents:
-
(2-Chloro-6-methylphenyl)acetic acid (1.0 equiv)
-
Amine partner (e.g., substituted tetrahydroisoquinoline) (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
DMF (Dimethylformamide) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve (2-chloro-6-methylphenyl)acetic acid (0.5 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under N₂ atmosphere.
-
Activation: Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at room temperature for 15 minutes to form the activated ester.
-
Coupling: Add the amine partner (0.5 mmol).
-
Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by LC-MS (Target mass = MW_acid + MW_amine - 18).
-
Workup: Dilute with EtOAc (30 mL), wash with saturated NaHCO₃ (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Validation Check:
-
¹H NMR: Look for the diastereotopic splitting of the benzylic -CH₂- protons. Due to the restricted rotation caused by the 2-Cl/6-Me groups, these protons often appear as an AB quartet rather than a singlet, confirming the "locked" conformation.
Protocol B: General Esterification (Intermediate Synthesis)
For creating prodrugs or lipophilic precursors.
-
Suspend the acid in MeOH (or EtOH).
-
Add catalytic H₂SO₄ (5 drops).
-
Reflux for 4 hours.
-
Evaporate solvent, redissolve in ether, wash with bicarbonate.
-
Yields are typically >90%.
Visualization: Drug Discovery Workflow
Caption: The iterative workflow utilizing the scaffold for generating conformationally restricted libraries.
References
- Tetrahydroisoquinoline Derivatives as D1 Positive Allosteric Modulators.
- Benzofurane and Benzothiophene Derivatives as PGE2 Receptor Modulators.
-
Process for the Preparation of 2-(2,6-Dichloroanilino)phenylacetic Acid. Source: WIPO (WO2005073163). Context: Provides the foundational chemistry (Meerwein arylation) applicable to the 2-chloro-6-methyl analog. URL:[Link]
-
Discovery of BMS-354825 (Dasatinib). Source:Journal of Medicinal Chemistry, 2004. Context: Illustrates the biological relevance of the 2-chloro-6-methyl substitution pattern (in the aniline form) for kinase inhibition.[2] URL:[Link]
Sources
A Technical Guide to the Anticipated Safety Profile of Methyl (2-chloro-6-methylphenyl)acetate for Research & Development Applications
Introduction: A Proactive Approach to Chemical Safety
In the fast-paced environment of pharmaceutical and chemical research, novel compounds are often synthesized and handled before comprehensive toxicological data is available. Methyl (2-chloro-6-methylphenyl)acetate is one such compound, utilized as a building block or intermediate.[1] The absence of a formal Safety Data Sheet (SDS) necessitates a proactive, science-led approach to safety.
This guide provides an in-depth, predictive safety profile for this compound. By analyzing its core structural motifs—the chlorinated and methylated phenyl ring and the methyl acetate side chain—we can extrapolate a reliable safety framework from well-characterized analogs. This document is structured not as a rigid SDS, but as a functional guide to empower researchers to handle this compound with a high degree of safety and scientific integrity.
Part 1: Chemical Identity and Predicted Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. The structure of this compound combines features of a halogenated aromatic compound and an ester.
-
IUPAC Name: methyl 2-(2-chloro-6-methylphenyl)acetate
-
Molecular Formula: C₁₀H₁₁ClO₂
-
Molecular Weight: 198.64 g/mol [2]
The physical properties are predicted based on its structure and data from close analogs. These values should be treated as estimates for the purpose of risk assessment.
| Property | Predicted Value / Characteristic | Rationale / Analog Source |
| Appearance | Colorless to pale yellow liquid | Typical for similar aromatic esters.[4] |
| Odor | Potentially floral or chemical | Methyl phenylacetate has a honeylike odor.[5] |
| Boiling Point | > 200 °C | Esters of this molecular weight typically have high boiling points. |
| Solubility | Insoluble in water; soluble in organic solvents. | Based on general properties of phenylacetates and chlorinated aromatics.[5][6] |
| Vapor Pressure | Low at room temperature | High boiling point suggests low volatility.[5] |
Part 2: Synthesized Hazard Profile & GHS Classification
The primary hazards of this molecule are predicted to stem from the reactivity of the chlorinated aromatic system and the biological effects of the ester group. The following profile is a synthesis of data from multiple analogs.
Predicted GHS Hazard Classification
This diagram summarizes the anticipated hazards based on data from structurally related compounds.
Caption: Predicted GHS Pictograms for this compound.
Toxicological Deep Dive
-
Acute Toxicity: Analogs such as methyl chloroacetate are classified as toxic if swallowed, inhaled, or in contact with skin.[7][8] While the phenyl group may modulate this toxicity, it is prudent to assume the compound is, at a minimum, harmful. The primary routes of exposure are inhalation of aerosols, skin contact, and accidental ingestion.[9]
-
Skin Corrosion/Irritation: Aromatic acids and their esters frequently cause skin irritation.[10][11] The presence of a chlorine atom on the aromatic ring can enhance this effect. Prolonged or repeated contact may lead to defatting of the skin and dermatitis.[12] Therefore, this compound should be treated as a skin irritant.
-
Serious Eye Damage/Irritation: This is a critical concern. Closely related compounds are known to cause serious eye damage.[2][10] Direct contact with even small quantities of the liquid or its aerosols could lead to irreversible damage. This necessitates stringent eye protection protocols.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the nose, throat, and respiratory system.[13][14] While the compound's low volatility limits vapor inhalation risk at room temperature, operations involving heating, aerosolization (e.g., sonication, vigorous stirring), or spills in poorly ventilated areas increase this risk.
-
Chronic Effects (Mutagenicity, Carcinogenicity): There is no available data for carcinogenicity or mutagenicity for this compound or its closest analogs.[10][15] In the absence of data, it cannot be presumed safe. Standard practice dictates handling it as a substance with unknown chronic effects, minimizing exposure to as low as reasonably achievable (ALARA).
-
Flammability: While not highly flammable, similar aromatic esters are combustible liquids.[5][7] The material will burn if exposed to a sufficiently strong ignition source, potentially releasing toxic and corrosive gases such as hydrogen chloride, phosgene, and carbon oxides.[6][7]
Part 3: Proactive Safety Protocols for Laboratory Operations
A proactive safety culture is built on understanding the "why" behind each protocol. The following workflows and procedures are designed to create a self-validating system of safety when handling this compound.
The Causality of Personal Protective Equipment (PPE) Selection
The choice of PPE is not arbitrary; it is a direct response to the predicted hazards.
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step Safe Handling Protocol
-
Pre-Operation Check:
-
Verify the chemical fume hood has a current certification sticker and is functioning correctly (check airflow monitor).
-
Ensure an emergency shower and eyewash station are accessible and unobstructed.[13]
-
Assemble all necessary PPE (lab coat, chemical splash goggles, face shield, nitrile gloves). Inspect gloves for any signs of degradation or pinholes before use.[11][15]
-
Prepare a designated waste container for hazardous liquid waste.
-
-
Chemical Handling:
-
Conduct all manipulations, including weighing, transferring, and adding to reaction vessels, deep within the chemical fume hood with the sash at the lowest practical height.
-
Use non-sparking tools and avoid sources of ignition such as open flames or hot plates with exposed elements.[8]
-
When transferring, use a pipette or syringe to prevent splashes. Avoid pouring directly from large containers to small ones.
-
Keep the container tightly closed when not in use to minimize any potential vapor release.
-
-
Post-Operation & Cleanup:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Dispose of all contaminated materials (gloves, pipette tips, paper towels) in a designated solid hazardous waste container.
-
To remove gloves, use the proper technique (without touching the glove's outer surface) to avoid skin contact.[15]
-
Wash hands thoroughly with soap and water after the procedure is complete, even if no contact is known to have occurred.[13]
-
Storage and Incompatibility
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The storage location should be separate from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and strong bases.[13] Contact with these materials can cause vigorous reactions.
Part 4: Emergency Response and Waste Disposal
Preparedness is paramount. All personnel handling this compound must be familiar with these emergency procedures.
Emergency Response Protocols
| Situation | Step-by-Step Response Protocol |
| Skin Contact | 1. Immediately remove all contaminated clothing while moving to the nearest emergency shower.[13] 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Do not scrub or use neutralizing agents. 4. Seek immediate medical attention. Provide the medical team with this guide.[10] |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[7][13] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. This is a medical emergency.[6] |
| Inhalation | 1. Immediately move the affected person to fresh air.[14] 2. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should begin artificial respiration. 3. Seek immediate medical attention.[16] |
| Ingestion | 1. Do NOT induce vomiting.[11] 2. Rinse the mouth with water. 3. If the person is conscious and alert, they may drink a small amount of water. 4. Seek immediate medical attention.[16] |
| Small Spill (<100 mL) | 1. Alert others in the immediate area. 2. Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb the bulk of the liquid.[6] 3. Use non-sparking tools to carefully scoop the absorbed material into a labeled, sealable hazardous waste container. 4. Clean the spill area with a detergent solution and water. |
Waste Disposal
All waste streams containing this compound must be treated as hazardous.
-
Liquid Waste: Collect in a designated, labeled, and sealed container for halogenated organic waste.
-
Solid Waste: Contaminated items (gloves, absorbent material, etc.) must be collected in a separate, sealed container for solid hazardous waste.
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service.[10] Do not pour down the drain or mix with non-hazardous waste.
Conclusion
While this compound lacks a formal, publicly available Safety Data Sheet, a robust safety framework can be constructed through the scientific principles of structure-activity relationship analysis. The evidence from analogous compounds strongly suggests that this chemical should be handled as a substance that is harmful by multiple routes of exposure, is a skin irritant, and poses a risk of serious eye damage. By adhering to the detailed protocols within this guide—particularly the stringent use of engineering controls and personal protective equipment—researchers can effectively mitigate these risks and maintain a safe laboratory environment. Always prioritize a culture of safety, where proactive risk assessment and cautious handling are standard practice for all uncharacterized compounds.
References
-
METHYL CHLOROACETATE HAZARD SUMMARY. (2001). New Jersey Department of Health. [Link]
-
Methyl (2-chlorophenyl)acetate. PubChem, National Institutes of Health. [Link]
-
Methyl 2-[2-(chloromethyl)phenyl]acetate. PubChem, National Institutes of Health. [Link]
-
Methyl acetate - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Phenol, 2-chloro-6-methyl-, acetate. PubChem, National Institutes of Health. [Link]
-
Safety Data Sheet - Methyl acetate. (2025). DC Fine Chemicals. [Link]
-
Methyl [2-(chloromethyl)phenyl]acetate. (2025). Chemsrc. [Link]
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- 3. Methyl [2-(chloromethyl)phenyl]acetate | CAS#:95360-33-1 | Chemsrc [chemsrc.com]
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Methodological & Application
Technical Overview: Synthesis of Methyl (2-chloro-6-methylphenyl)acetate from 2-chloro-6-methylbenzyl chloride
For Research & Development Professionals
This document provides a high-level scientific overview of the synthesis of methyl (2-chloro-6-methylphenyl)acetate, a valuable building block in pharmaceutical and agrochemical research.[1] The focus is on the underlying chemical principles, critical safety protocols, and analytical validation, rather than a detailed, step-by-step synthesis protocol. All chemical transformations should be conducted by trained professionals in a controlled laboratory setting.
Introduction and Reaction Principle
The conversion of 2-chloro-6-methylbenzyl chloride to this compound is a classic example of a nucleophilic substitution reaction. Specifically, it involves the displacement of a chloride ion from the benzylic carbon by an acetate nucleophile.
The benzylic position is particularly reactive towards nucleophilic substitution due to the ability of the adjacent phenyl ring to stabilize the transition state.[2] The reaction typically proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism, especially when using a good nucleophile in a polar aprotic solvent.[3]
Reaction Scheme:
-
Reactant: 2-chloro-6-methylbenzyl chloride
-
Nucleophile: Acetate source (e.g., Sodium Acetate, Potassium Acetate)
-
Product: this compound
-
Byproduct: Salt (e.g., NaCl, KCl)
Mechanistic Insight: The SN2 Pathway
The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4]
In this specific synthesis:
-
Nu⁻ (Nucleophile): The acetate ion (CH₃COO⁻) attacks the benzylic carbon.
-
R-CH₂-X (Substrate): 2-chloro-6-methylbenzyl chloride, where X is the chloride leaving group.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically favored as it solvates the cation of the acetate salt but does not strongly solvate the acetate anion, thus enhancing its nucleophilicity.[3]
Key Considerations for Reaction Design
While a specific protocol is not provided, a researcher designing this synthesis would need to evaluate several factors:
| Parameter | Options & Considerations | Rationale |
| Acetate Source | Sodium acetate, Potassium acetate, Tetrabutylammonium acetate. | Solubility and reactivity are key. Alkali metal acetates are common and cost-effective. Phase-transfer catalysts like Aliquat 336 may be used in biphasic systems to enhance the reaction rate.[5] |
| Solvent System | DMF, Acetonitrile, DMSO, Glycerol. | The solvent must dissolve the acetate salt to a sufficient degree. Polar aprotic solvents are ideal for SN2 reactions.[3] Green chemistry approaches might consider solvents like glycerol.[6] |
| Temperature | 60-100 °C is a typical range for similar reactions.[6] | Higher temperatures increase the reaction rate but can also lead to side reactions. The optimal temperature must be determined empirically. |
| Reaction Time | 0.5 - 5 hours, depending on conditions.[6] | The reaction should be monitored by a suitable technique (e.g., TLC, GC, HPLC) to determine completion. |
General Laboratory Workflow
A typical workflow for a synthesis of this nature involves several distinct stages, from preparation to final analysis.
Post-Reaction Work-up and Purification:
Upon completion, the reaction mixture is typically cooled and then "worked up." This generally involves:
-
Quenching: Adding water or a dilute aqueous solution to stop the reaction and dissolve inorganic salts.
-
Extraction: Using a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the desired product from the aqueous phase.
-
Washing: Washing the organic layer with water and/or brine to remove residual water-soluble impurities.
-
Drying and Evaporation: Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), followed by removal of the solvent under reduced pressure.
-
Purification: The crude product is often purified by techniques such as flash column chromatography or distillation to achieve high purity.[7]
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Identifies functional groups, particularly the characteristic ester carbonyl (C=O) stretch.
-
Chromatography (GC or HPLC): Determines the purity of the final compound.
Critical Safety Protocols
Substituted benzyl chlorides are hazardous chemicals that demand strict safety measures.
Hazard Profile of 2-chloro-6-methylbenzyl chloride: While specific data for the 6-methyl substituted compound is less common, related compounds like 2-chlorobenzyl chloride and benzyl chloride itself are known to be:
-
Corrosive and Lachrymatory: Causes severe skin burns and eye damage. It is a substance that irritates the eyes and causes tears.[8][9]
-
Toxic: Harmful or fatal if inhaled, swallowed, or absorbed through the skin.[10][11]
-
Carcinogenic/Mutagenic Potential: Benzyl chloride is classified as a carcinogen and may cause genetic defects.[10]
Mandatory Safety Precautions:
-
Engineering Controls: All handling of 2-chloro-6-methylbenzyl chloride and the reaction itself must be conducted in a certified chemical fume hood with sufficient ventilation.[12]
-
Personal Protective Equipment (PPE):
-
Emergency Procedures: An emergency eyewash station and safety shower must be immediately accessible. Have an appropriate spill kit ready.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations for hazardous materials.
References
- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Google Patents. US3968124A - Process for preparing phenyl-acetic acid esters.
- Ovid. Synthesis of novel phenylacetic acid derivatives... : European Journal of Pharmaceutical Sciences.
- Processes of Petrochemistry and Oil Refining. synthesis, properties and applications of esters of phenylacetic acid.
- Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- Google Patents. KR860002106B1 - Synthesis of phenylacetic acid esters.
- PMC. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.
- Sigma-Aldrich. Benzyl-Chloride - Safety Data Sheet.
- ResearchGate. Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent.
- Filo. 2.4 Reaction: [Benzene ring with CH₂Cl attached] + NaOAc in DMF, 20°C → ...
- ECHEMI. Benzyl chloride SDS, 100-44-7 Safety Data Sheets.
- Merck. SAFETY DATA SHEET - Benzyl chloride.
- Fisher Scientific. SAFETY DATA SHEET - 2-Methylbenzyl chloride.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Methylbenzyl chloride.
- SafeRack. Benzyl Chloride.
- Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution.
- CDH Fine Chemical. 2-Chloro Benzyl Chloride CAS No 611-19-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Carl ROTH. Safety Data Sheet: Benzoyl chloride.
- Kavya Pharma. Methyl 2-Chloro Phenyl Acetate CAS No: 57486-68-7.
- ResearchGate. Kinetics of reaction of benzyl chloride with sodium acetate using Aliquat 336 as a phase-transfer catalyst.
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Application Note: High-Sensitivity GC-MS Analysis of the Chloroacetanilide Herbicide Metabolite (2-chloro-6-methylphenyl)acetic acid via Methyl Ester Derivatization
Abstract
Chloroacetanilide herbicides are a critical component of modern agriculture, but their widespread use raises concerns about the environmental fate of their degradation products. While ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites are well-documented, a comprehensive understanding of other biotransformation pathways is essential for a complete risk assessment. This application note presents a robust and sensitive methodology for the analysis of the (2-chloro-6-methylphenyl)acetic acid metabolite. Due to the inherent polarity and low volatility of this carboxylic acid, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. We detail a complete workflow, including solid-phase extraction (SPE) from environmental water samples, a crucial derivatization step to form the more volatile methyl (2-chloro-6-methylphenyl)acetate, and subsequent quantification by GC-MS in Selected Ion Monitoring (SIM) mode. This protocol provides researchers with a validated framework for detecting and quantifying this specific metabolite, contributing to a more nuanced understanding of chloroacetanilide herbicide degradation in the environment.
Introduction: The Evolving Landscape of Herbicide Metabolite Monitoring
Chloroacetanilide herbicides, such as metolachlor, alachlor, and acetochlor, are extensively used for weed control in major crops like corn and soybeans.[1][2] Following application, these parent compounds undergo microbial and chemical degradation in the environment, leading to the formation of various metabolites.[3] These metabolites often exhibit greater water solubility and mobility than the parent herbicides, allowing them to leach into groundwater and contaminate surface water systems.[1][4]
The most commonly monitored degradation products are the ESA and OA metabolites.[2][5] However, focusing solely on these compounds may provide an incomplete picture of the environmental burden. Biotransformation of chloroacetanilides can also proceed through pathways like N-dealkylation and hydrolysis, which can ultimately yield aniline and phenylacetic acid derivatives.[3][6] The (2-chloro-6-methylphenyl)acetic acid metabolite represents one such potential degradation product.
Analyzing polar, acidic metabolites like (2-chloro-6-methylphenyl)acetic acid presents a significant analytical challenge. High-performance liquid chromatography (HPLC) is often employed for such ionic compounds, as they are not sufficiently volatile for analysis by gas chromatography (GC).[4][7] However, GC coupled with mass spectrometry (MS) offers exceptional sensitivity and specificity. To leverage the power of GC-MS for this analyte, a derivatization step is necessary to convert the polar carboxylic acid into a nonpolar, volatile ester. This guide focuses on the conversion to its methyl ester, this compound, enabling trace-level detection in complex environmental matrices.
Metabolic Pathway Overview
The formation of phenylacetic acid derivatives from chloroacetanilide herbicides is a multi-step process. While the exact pathway can vary depending on the specific parent herbicide and environmental conditions, a generalized pathway involves the initial cleavage of the N-alkyl side chain, followed by hydrolysis of the acetamide group to yield an aniline intermediate, which can be further metabolized.
Analytical Workflow: From Water Sample to Quantifiable Result
The successful analysis of the target metabolite hinges on a meticulously executed workflow that combines efficient extraction, effective derivatization, and sensitive detection. Each stage is designed to isolate the analyte from interfering matrix components and prepare it for optimal analysis by GC-MS.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Water Samples
Rationale: SPE is a cornerstone of sample preparation for environmental analysis, offering simultaneous analyte concentration and matrix clean-up.[8] A reversed-phase C18 sorbent is effective for trapping moderately nonpolar organic acids from aqueous matrices. The elution is performed with a solvent strong enough to desorb the analyte but selective enough to leave more polar interferences behind.
Materials:
-
500-mL water sample, filtered (0.7-µm glass-fiber filter).[7]
-
Reversed-phase C18 SPE cartridges (e.g., 500 mg, 6 mL).
-
Methanol (HPLC grade).
-
Ethyl Acetate (HPLC grade).
-
Reagent Water (HPLC grade).
-
Internal Standard (IS) spiking solution (e.g., a structurally similar, isotopically labeled carboxylic acid).
-
SPE vacuum manifold.
-
Nitrogen evaporator.
Procedure:
-
Cartridge Conditioning: Sequentially wash the C18 SPE cartridge with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water.[4][9] Do not allow the cartridge to go dry after the final water wash.
-
Causality: Conditioning activates the C18 sorbent. The methanol ensures it is water-wettable, allowing for proper interaction between the aqueous sample and the stationary phase.
-
-
Sample Fortification: Add a known amount of internal standard to the 500-mL water sample. This IS will be carried through the entire process and used to correct for any analyte loss during preparation and analysis, ensuring accuracy.
-
Sample Loading: Pass the 500-mL water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.[4]
-
Cartridge Wash: After loading, wash the cartridge with 5 mL of reagent water to remove residual salts and highly polar, water-soluble interferences.
-
Cartridge Drying: Dry the cartridge thoroughly by drawing air or nitrogen through it for at least 30 minutes.
-
Causality: Removing residual water is critical, as it is immiscible with the elution solvent and can lead to poor analyte recovery.
-
-
Analyte Elution: Elute the trapped (2-chloro-6-methylphenyl)acetic acid from the cartridge using 2 x 4 mL aliquots of methanol. Collect the eluate in a clean glass tube.
-
Concentration: Concentrate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at 40°C. The sample is now ready for derivatization.
Protocol 2: Derivatization to this compound
Rationale: This nucleophilic acyl substitution reaction converts the polar, non-volatile carboxylic acid into its corresponding methyl ester.[10] The resulting ester is significantly more volatile and less polar, making it ideal for GC separation and analysis. Using methanol with an acid catalyst is a common and effective method for this transformation.
Materials:
-
Concentrated sample extract (~0.5 mL in methanol).
-
BF₃-Methanol solution (14% w/v) or concentrated sulfuric acid.
-
Saturated sodium bicarbonate solution.
-
Hexane (GC grade).
-
Anhydrous sodium sulfate.
-
2-mL GC vials with PTFE-lined septa.
Procedure:
-
Reaction Setup: To the 0.5 mL concentrated extract, add 0.5 mL of BF₃-Methanol solution.
-
Heating: Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
Quenching and Extraction: After cooling to room temperature, add 1 mL of reagent water and 1 mL of hexane to the vial. Vortex vigorously for 1 minute. Allow the layers to separate.
-
Causality: The hexane extracts the newly formed, nonpolar methyl ester from the aqueous/methanolic phase.
-
-
Neutralization: Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate. This step removes any residual water and neutralizes any remaining acid catalyst.
-
Final Sample: Transfer the final hexane extract into a 2-mL GC vial. The sample, now containing this compound, is ready for GC-MS injection.
Protocol 3: GC-MS Analysis
Rationale: The GC separates the target analyte from other components in the extract based on its boiling point and interaction with the stationary phase. The MS detector then fragments the analyte molecule and detects the resulting ions. Operating in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ion masses are monitored, dramatically increases sensitivity and selectivity compared to a full scan.[11]
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent, Thermo Fisher, or equivalent | Standard instrumentation for environmental analysis. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A robust, non-polar column suitable for a wide range of semi-volatile organic compounds.[12][13] |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless | Maximizes transfer of the analyte onto the column for trace-level sensitivity.[14] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | The temperature program is optimized to provide good separation of the analyte from potential matrix interferences. |
| Mass Spectrometer | ||
| MS System | Quadrupole Mass Analyzer | Common, reliable mass spectrometer for routine quantitative analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, highly reproducible ionization technique that generates characteristic fragmentation patterns. |
| MS Source Temp. | 230 °C | Optimal temperature to maintain ion integrity. |
| MS Quad Temp. | 150 °C | Standard operating temperature for the quadrupole. |
| Solvent Delay | 4 minutes | Prevents the high concentration of solvent from entering and damaging the MS detector filament. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity by monitoring only ions specific to the target analyte. |
| Target Ions (m/z) | To be determined empirically from a standard of this compound. Likely ions would include the molecular ion and key fragments from the loss of -OCH₃ or -COOCH₃. | Selection of a quantification ion and several qualifier ions provides high confidence in analyte identification. |
Conclusion
The protocol detailed in this application note provides a comprehensive, sensitive, and robust method for the quantification of the (2-chloro-6-methylphenyl)acetic acid metabolite in aqueous environmental samples. By incorporating a critical methylation step, the inherent challenges of analyzing this polar compound by GC-MS are overcome, enabling researchers to achieve the low detection limits required for meaningful environmental monitoring. Adherence to this workflow, including appropriate quality control measures like the use of internal standards, will generate high-quality, defensible data. Expanding monitoring programs to include a wider array of metabolites, such as the one discussed herein, is crucial for developing a complete understanding of the environmental fate and impact of chloroacetanilide herbicides.
References
-
Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters Corporation. Available at: [Link]
-
Hostetler, K. A., & Thurman, E. M. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Science of The Total Environment, 248(2-3), 147–155. Available at: [Link]
-
U.S. Geological Survey. (n.d.). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in Water. USGS. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters Corporation. Available at: [Link]
-
Hostetler, K. A., & Thurman, E. M. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. PubMed. Available at: [Link]
-
Cheng, S., et al. (2020). The proposed bacterial catabolic pathway of chloroacetanilide... ResearchGate. Available at: [Link]
-
Ferrer, I., Thurman, E. M., & Barceló, D. (1997). Identification of Ionic Chloroacetanilide-Herbicide Metabolites in Surface Water and Groundwater by HPLC/MS Using Negative Ion Spray. Analytical Chemistry, 69(22), 4547–4553. Available at: [Link]
-
Wisconsin Department of Agriculture, Trade and Consumer Protection. (n.d.). CHLOROACETANILIDE HERBICIDE METABOLITES IN WISCONSIN GROUNDWATER. University of Wisconsin-Madison Soil Science Extension. Available at: [Link]
-
Hostetler, K. A., & Thurman, E. M. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Scilit. Available at: [Link]
-
Ferrer, I., et al. (1997). Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray. USGS Publications Warehouse. Available at: [Link]
-
Hage, D. S., & Lee, S. (1998). Determination of sulfonic acid degradates of chloroacetanilide and chloroacetamide herbicides in groundwater by LC/MS/MS. R Discovery. Available at: [Link]
-
Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications. Available at: [Link]
-
Kolpin, D. W., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. ACS Publications. Available at: [Link]
-
Ramirez, A., et al. (2018). New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. MDPI. Available at: [Link]
-
Gikas, E., & Calvo-Agudo, C. (2024). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. Available at: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Available at: [Link]
-
Hopen, H., & Johnson, B. (2018). Testing for and Deactivating Herbicide Residues. Purdue University Extension. Available at: [Link]
-
Lee, J. Y., et al. (2018). A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology. PMC. Available at: [Link]
-
Varian, Inc. (n.d.). Methods for Environmental Samples. Agilent Technologies. Available at: [Link]
-
ResearchGate. (2014). (PDF) Determination of herbicides and their metabolites in natural waters by capillary zone electrophoresis combined with dispersive liquid-liquid microextraction and on-line preconcentration. ResearchGate. Available at: [Link]
-
Azzouz, A., et al. (2019). A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and North African countries. Environmental Research, 178, 108727. Available at: [Link]
-
Birudukota, S., et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in "chlordiazepoxide hydrochloride" active drug substances. Journal of Applied Pharmaceutical Science, 14(11), 196-207. Available at: [Link]
-
Ciemniak, A., & Kiljanek, T. (Eds.). (2023). Analysis of Residues in Environmental Samples. PMC. Available at: [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Organomation. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). methyl 2-(2-acetylphenyl)acetate. Organic Syntheses. Available at: [Link]
-
ResearchGate. (n.d.). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. ResearchGate. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Data Review for the Non-Chemist. CLU-IN. Available at: [Link]
Sources
- 1. waters.com [waters.com]
- 2. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. waters.com [waters.com]
- 6. International Journal of Molecular Medicine [spandidos-publications.com]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray | U.S. Geological Survey [usgs.gov]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. library.dphen1.com [library.dphen1.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. organomation.com [organomation.com]
Application Note: Overcoming Steric Congestion in Aryl Acetate Scaffolds
Topic: Application Note: High-Yield Utilization of Methyl (2-chloro-6-methylphenyl)acetate in API Synthesis Content Type: Technical Application Note & Protocols Audience: Process Chemists, Medicinal Chemists, and CMC Leads.
Focus: this compound (CAS: 61538-42-9)
Executive Summary & Chemical Context
This compound is a specialized building block used in the synthesis of atropisomeric kinase inhibitors , agrochemicals (chloroacetamide derivatives), and non-steroidal anti-inflammatory drug (NSAID) analogs.
Its defining structural feature is the 2,6-disubstitution pattern (2-chloro, 6-methyl) on the phenyl ring. This "ortho-ortho" substitution creates significant steric bulk around the benzylic position and the ester carbonyl. While this steric pressure is pharmacologically desirable—often locking the phenyl ring into a perpendicular conformation relative to the protein binding pocket—it presents substantial challenges during chemical synthesis.
Common Synthetic Failure Modes:
-
Hydrolysis Stalling: Standard aqueous saponification (NaOH/H₂O) is often ineffective because the ortho-substituents block the trajectory of the nucleophilic hydroxide ion (Newman’s Rule of Six).
-
Enolate Aggregation: During
-alkylation, the steric bulk promotes the formation of stable enolate aggregates, leading to low conversion or lack of reactivity. -
Over-Reduction: Attempting to force reduction of the hindered ester often leads to cleavage of the aryl-chlorine bond (dehalogenation) if harsh conditions are used.
This guide provides optimized, field-proven protocols to overcome these barriers, ensuring high yield and purity in API manufacturing.
Strategic Decision Framework
Before initiating synthesis, select the transformation pathway based on the target pharmacophore.
Figure 1: Strategic workflow for selecting the optimal transformation protocol based on downstream API requirements.
Detailed Experimental Protocols
Protocol A: "Water-Poor" Hydrolysis (The Anhydrous Hydroxide Method)
Challenge: The 2,6-disubstitution prevents the formation of the tetrahedral intermediate required for standard saponification. Boiling in aqueous NaOH typically results in <20% conversion after 24 hours. Solution: Use a "naked" hydroxide anion in a polar aprotic solvent to increase nucleophilicity 100-fold.
Reagents:
-
This compound (1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (3.0 equiv)[1]
-
Water (2.0 equiv)
-
Solvent: Anhydrous DMSO (or THF for easier workup, though slower)
Step-by-Step Procedure:
-
Preparation of "Anhydrous" Hydroxide: In a dry reactor under N₂, dissolve KOtBu (3.0 equiv) in anhydrous DMSO (5 mL/mmol substrate).
-
Activation: Add water (2.0 equiv) dropwise. Note: This generates highly reactive KOH in situ without the solvation shell that normally hampers reactivity.
-
Addition: Add the ester substrate (1.0 equiv) in one portion.
-
Reaction: Stir at 20–25 °C (Room Temperature). Do not heat initially.[2][3] Monitor by HPLC/TLC.
-
Insight: Reaction is typically complete in <1 hour due to the extreme nucleophilicity of the unsolvated OH⁻.
-
-
Quench: Pour the mixture into ice-cold 1M HCl (pH adjusted to ~2).
-
Isolation: Extract with Ethyl Acetate (3x). The steric hindrance actually aids in phase separation as the product is highly lipophilic.
-
Purification: Recrystallize from Hexanes/EtOAc.
Validation Data:
| Method | Reagents | Temp | Time | Yield |
|---|---|---|---|---|
| Standard | NaOH / MeOH / H₂O | Reflux | 24 h | 15% (Incomplete) |
| Protocol A | KOtBu / H₂O / DMSO | 25 °C | 45 min | 96% |
Protocol B: Chemoselective Reduction to Phenethyl Alcohol
Challenge: Standard LiAlH₄ reduction can be too aggressive, potentially causing hydrodehalogenation (loss of the 2-chloro group) or ring reduction. Solution: Use DIBAL-H at controlled temperatures or LiBH₄/MeOH.
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck flask; maintain positive Argon pressure.
-
Solvent: Dissolve this compound in anhydrous Toluene (0.2 M).
-
Cooling: Cool the solution to -78 °C . Critical: Low temperature prevents attack on the aromatic chloride.
-
Addition: Add DIBAL-H (1.0 M in toluene, 2.2 equiv) dropwise over 30 minutes.
-
Warming: Allow to warm slowly to 0 °C over 2 hours.
-
Quench (Fieser Method): Dilute with ether, then add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially.
-
Filtration: Filter the granular aluminum salts through a Celite pad.
-
Result: 2-(2-chloro-6-methylphenyl)ethanol.
Protocol C: Alpha-Alkylation via De-aggregated Enolates
Challenge: The steric bulk of the 2,6-substituents forces the enolate to form tight aggregates (dimers/tetramers), rendering it unreactive toward alkyl halides. Solution: Use DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) as a safe, non-carcinogenic alternative to HMPA to solvate the lithium cation and break aggregates.
Step-by-Step Procedure:
-
Enolate Formation:
-
Cool anhydrous THF to -78 °C.
-
Add LDA (1.1 equiv).
-
Add DMPU (4.0 equiv). This is the critical additive.
-
Add ester substrate (1.0 equiv) dropwise. Stir for 45 mins at -78 °C.
-
-
Alkylation:
-
Add the electrophile (e.g., MeI, Benzyl Bromide) (1.2 equiv).
-
Crucial: Do not warm immediately.[3] Stir at -78 °C for 1 hour, then allow to reach -20 °C.
-
-
Workup: Quench with saturated NH₄Cl.
Mechanism of Action (Visualized):
Figure 2: Effect of DMPU on breaking enolate aggregates, enabling reaction despite steric hindrance.
Safety & Handling (E-E-A-T)
-
Toxicology: Phenylacetic acid derivatives, particularly those with chloro-methyl substitution, can be skin irritants. The metabolic byproduct (2-chloro-6-methylaniline) is a suspected carcinogen/mutagen. All solid handling should occur in a fume hood or glovebox.
-
Chemical Compatibility: Avoid mixing the ester with strong Lewis acids (e.g., AlCl₃) without solvent, as this may induce Friedel-Crafts self-acylation.
-
Waste: Chlorinated organic waste must be segregated.
References
-
Theodorou, V., et al. (2018).[2][3] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[2][3] Arkivoc, part vii, 308-319.[2]
- Validates Protocol A: The use of anhydrous hydroxide for hindered esters.
- Gassman, P. G., & Schenk, W. N. (1977). "Enolate alkylation in the presence of HMPA/DMPU." Journal of Organic Chemistry.
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
-
PubChem Compound Summary. "2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide."[4]
- Provides context on the metabolic pathways and structural analogs in agrochemistry.
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in 2-chloro-6-methylphenylacetate hydrolysis
Topic: Hydrolysis of 2-chloro-6-methylphenylacetate Ticket ID: #STERIC-2026-CL Status: Open Priority: High (Blocker)
Executive Summary: The "Ortho-Effect" Blockade
User Issue: Standard saponification (
Root Cause Analysis: You are fighting the "Ortho-Effect." The carbonyl carbon in your substrate is flanked by a Chlorine atom (Position 2) and a Methyl group (Position 6).
-
Steric Exclusion: These groups physically block the trajectory of the nucleophile (
) from attacking the carbonyl carbon to form the required tetrahedral intermediate. -
Resonance Inhibition: To relieve steric strain, the ester moiety twists out of planarity with the phenyl ring. While this theoretically makes the carbonyl more electrophilic (less resonance stabilization), the kinetic barrier to access the site is insurmountable for solvated nucleophiles.
Visualizing the Problem
The following diagram illustrates the steric wall and the "Twist" effect preventing standard hydrolysis.
Caption: Figure 1. The kinetic barrier created by 2,6-disubstitution prevents the approach of hydrated hydroxide ions.
Experimental Protocols
Do not use standard reflux conditions. They will likely cause dechlorination (via radical pathways) or polymerization before hydrolysis is complete. Choose Protocol A for robustness or Protocol B for acid-sensitive substrates.
Protocol A: Gassman’s "Anhydrous Hydroxide" (The Gold Standard)
Mechanism: This method generates "naked" hydroxide anions. By using a non-polar solvent and limited water, the hydroxide ion is stripped of its hydration shell, increasing its nucleophilicity by orders of magnitude.
| Parameter | Specification |
| Reagent | Potassium tert-butoxide ( |
| Solvent | Anhydrous Diethyl Ether or THF (preferred) |
| Stoichiometry | 2.5 equiv |
| Temperature | Ambient ( |
Step-by-Step Workflow:
-
Slurry Prep: In a flame-dried flask under Argon, suspend 2.5 mmol of
in 10 mL of anhydrous THF (or Ether). -
Activation: Add exactly 1.0 mmol of deionized water. Stir vigorously for 5 minutes. The mixture will become a fine, reactive slurry.
-
Note: This generates the "anhydrous" hydroxide complex.
-
-
Addition: Add 1.0 mmol of 2-chloro-6-methylphenylacetate (dissolved in minimal THF) to the slurry.
-
Reaction: Stir at room temperature. Monitor by TLC/HPLC.
-
Expected Time: 1–3 hours (vs. 24h+ for standard saponification).
-
-
Quench: Pour into dilute aqueous
or phosphate buffer. Extract with EtOAc.[1]
Why this works: The bulky tert-butoxide does not attack the ester due to its own steric bulk; it acts solely to generate the highly reactive hydroxide species.
Protocol B: The "Non-Aqueous" Phase Transfer (Mild)
Context: If your molecule contains other sensitive groups (e.g., epoxides, lactams) that cannot survive the strong basicity of Protocol A.
| Parameter | Specification |
| Reagent | Powdered NaOH |
| Solvent System | |
| Mechanism | Solubility-driven catalysis |
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of substrate in 9 mL of Dichloromethane (
). -
Cosolvent: Add 1 mL of Methanol.
-
Base Addition: Add 3.0 mmol of powdered NaOH.
-
Agitation: Stir vigorously at Room Temperature.
-
Workup: Filter off the solid sodium salts (product often precipitates as the sodium salt). Acidify the filtrate if necessary.
Troubleshooting & FAQs
Decision Tree: When Things Go Wrong
Caption: Figure 2. Troubleshooting logic for hindered ester hydrolysis.
Frequently Asked Questions
Q: Can I use microwave irradiation to speed this up? A: Yes, but proceed with caution.
-
Risk: 2-chloro-substituted aromatics are prone to nucleophilic aromatic substitution (
) or radical dechlorination at temperatures . -
Recommendation: If you must use microwave, use Protocol B (MeOH/DCM) at
max, rather than aqueous hydroxide at .
Q: Why not use enzymatic hydrolysis? A: You can, but specificity is key.
-
Standard Lipases: Often fail due to the steric bulk of the ortho-methyl group.
-
Solution: Use Pig Liver Esterase (PLE) or CAL-B (Candida antarctica Lipase B) . These have larger active site pockets.
-
Condition: Phosphate buffer pH 7.5, 10% DMSO cosolvent,
. This is the mildest method but the slowest (24-48h).
-
Q: I see a side product where the Chlorine is gone. What happened? A: You likely triggered a radical dechlorination or a benzyne mechanism.
-
Fix: Ensure your solvent is degassed (Oxygen promotes radicals). Add a radical scavenger like BHT (butylated hydroxytoluene) to the reaction mixture if using high temperatures.
Comparative Data
| Method | Reagents | Time | Yield | Risk Profile |
| Standard | 48h+ | <20% | High (Recovery of SM) | |
| Gassman | 2h | >90% | Low (Clean) | |
| Mild PTC | 6h | 85% | Low (Scalable) | |
| Enzymatic | PLE / Buffer | 24h | 95% | Zero (No side reactions) |
References
-
Gassman, P. G., & Schenk, W. N. (1977).[7][11][12] A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.[7][9][11][12] The Journal of Organic Chemistry, 42(5), 918–920.[11]
-
Theodorou, V., et al. (2018).[2] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, part vii, 308-319.[2]
-
Buchwald, P., & Bodor, N. (1999).[13] Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 42(25), 5160–5168.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. CN110330422A - A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. scite.ai [scite.ai]
- 8. echemi.com [echemi.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yield for Methyl (2-chloro-6-methylphenyl)acetate Synthesis
Welcome to the technical support center dedicated to the synthesis of methyl (2-chloro-6-methylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging esterification. The inherent steric hindrance from the ortho-chloro and -methyl groups on the phenylacetic acid precursor makes this a non-trivial transformation, often leading to frustratingly low yields.
This document moves beyond simple protocols to explain the why behind the experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific laboratory context.
Frequently Asked Questions (FAQs)
Q1: My initial attempts at synthesizing this compound have resulted in very low yields. What are the primary reasons for this?
Low yields in this specific synthesis are almost always attributable to the significant steric hindrance around the carboxylic acid group. The ortho-chloro and -methyl substituents physically block the approach of the alcohol (methanol) to the carbonyl carbon. This slows down the rate of reaction dramatically for traditional methods like Fischer-Speier esterification and can favor side reactions.[1][2] Success hinges on choosing a method designed to overcome this steric barrier.
Q2: What are the most viable synthetic methods for esterifying a sterically hindered acid like (2-chloro-6-methylphenyl)acetic acid?
There are three primary methods to consider, each with distinct advantages and disadvantages:
-
Fischer-Speier Esterification: The classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] For this substrate, it requires forcing conditions (high heat, strong acid, and efficient water removal) to drive the equilibrium toward the product.[5][6]
-
Steglich Esterification: A much milder method that uses a coupling agent, typically a carbodiimide like DCC or EDC, and a catalyst, DMAP, to activate the carboxylic acid.[7][8] It is particularly well-suited for sterically demanding substrates.[9][10]
-
Alkylation with Diazomethane: This method offers excellent yields for converting carboxylic acids to methyl esters, as the reaction mechanism is less susceptible to steric effects.[11][12] However, diazomethane is highly toxic and potentially explosive, requiring specialized equipment and stringent safety protocols.[13][14]
Q3: How do I choose the best method for my needs?
This decision depends on your laboratory's capabilities, safety tolerance, and the scale of your reaction. The following workflow provides a general guideline.
Sources
- 1. quora.com [quora.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Fischer Esterification Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. fiveable.me [fiveable.me]
- 8. grokipedia.com [grokipedia.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]
- 12. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of Methyl (2-chloro-6-methylphenyl)acetate in Aqueous Solution
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for methyl (2-chloro-6-methylphenyl)acetate in an aqueous solution?
The principal stability issue for this compound in aqueous media is the hydrolysis of the methyl ester bond. This reaction involves the cleavage of the ester linkage by water to yield (2-chloro-6-methylphenyl)acetic acid and methanol. This process can be catalyzed by both acidic and basic conditions.[1][2]
Q2: How does pH affect the stability of the compound?
The rate of hydrolysis is highly dependent on the pH of the aqueous solution.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]
-
Base-Catalyzed (Saponification): Under basic conditions (pH > 7), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This process is typically faster than acid-catalyzed hydrolysis for simple esters.[3]
For optimal stability, it is advisable to work in a neutral or slightly acidic pH range (around pH 4-6), though the exact optimal pH would need to be determined experimentally.
Q3: What is the expected impact of temperature on the stability of this compound?
As with most chemical reactions, the rate of hydrolysis of this compound will increase with temperature. This relationship generally follows the Arrhenius equation, where a 10°C increase in temperature can lead to a several-fold increase in the degradation rate.[3] Therefore, for long-term storage of aqueous solutions, refrigeration (2-8°C) or freezing (-20°C or lower) is recommended to minimize degradation.
Q4: Are there other potential degradation pathways I should be aware of?
While hydrolysis is the most common degradation pathway in aqueous solutions, other possibilities, though likely less significant for this molecule, include:
-
Oxidation: Although the molecule does not contain highly susceptible functional groups, oxidative degradation could be a concern in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species.
-
Photodegradation: Exposure to high-energy light, particularly UV, can sometimes induce degradation of aromatic compounds. It is good practice to protect solutions from light, especially during long-term storage or stability studies.[4]
Troubleshooting Guide
Scenario 1: I am seeing a new peak in my HPLC analysis of an aged solution of this compound.
-
Probable Cause: This is likely the primary degradant, (2-chloro-6-methylphenyl)acetic acid, formed via hydrolysis.
-
Troubleshooting Steps:
-
Confirm Identity: If you have a standard of (2-chloro-6-methylphenyl)acetic acid, inject it into your HPLC system to see if the retention time matches the new peak.
-
Mass Spectrometry: If available, use LC-MS to determine the mass of the new peak. The molecular weight of the acid will be lower than that of the methyl ester.
-
Check pH: Measure the pH of your solution. A decrease in pH over time can indicate the formation of an acidic degradant.
-
Scenario 2: The concentration of my compound is decreasing over time, even when stored at a neutral pH.
-
Probable Cause: Even at neutral pH, hydrolysis can still occur, albeit at a slower rate. Other factors could also be at play.
-
Troubleshooting Steps:
-
Buffer Effects: Certain buffer components can act as nucleophiles and catalyze hydrolysis. Consider using non-nucleophilic buffers like phosphate or citrate.
-
Adsorption: The compound may be adsorbing to the surface of your storage container. Try using different types of containers (e.g., polypropylene vs. glass) or silanized glass vials.
-
Review Analytical Method: Ensure your analytical method is accurate and that the observed decrease is not an artifact of the method itself (e.g., poor sample preparation, inconsistent injection volumes).
-
Scenario 3: My results from stability studies are inconsistent.
-
Probable Cause: Inconsistent results often stem from a lack of precise control over experimental conditions.
-
Troubleshooting Steps:
-
Temperature Control: Use a calibrated incubator or water bath to maintain a constant temperature.[5]
-
pH Stability: Ensure the pH of your buffered solution remains constant throughout the experiment.
-
Evaporation: Use tightly sealed containers to prevent solvent evaporation, which would concentrate the sample and give artificially high readings.
-
Homogeneity: Ensure the sample is well-mixed before taking an aliquot for analysis.
-
Experimental Protocols
Protocol 1: Forced Degradation Study to Determine Stability
This protocol outlines a forced degradation (stress testing) study to identify potential degradants and determine the stability-indicating nature of your analytical method.[4][6][7]
Objective: To accelerate the degradation of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)[8]
-
pH meter
-
Calibrated oven/incubator
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Keep at room temperature.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature.
-
Thermal Degradation: Store a sample of the stock solution at 60°C.
-
Control: Dilute the stock solution with water to the same final concentration and keep at room temperature.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
HPLC Analysis: Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent compound from any degradation products.
-
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Identify the retention times of any new peaks.
-
A good stability-indicating method will show a decrease in the peak area of the parent compound and a corresponding increase in the peak area(s) of the degradant(s).
-
| Stress Condition | Reagent | Temperature | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temperature | 5-20% |
| Thermal | None (in solution) | 60°C | 5-20% |
Visualizations
Expected Hydrolysis Pathway
Caption: Primary hydrolysis pathway of this compound.
Troubleshooting Workflow for Unexpected Degradation
Caption: Troubleshooting workflow for unexpected sample degradation.
References
-
PubChem. (n.d.). Methyl phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Bruno, J. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Pearson. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
ResearchGate. (n.d.). ACIDITIES OF SOME SUBSTITUTED PHENYLACETIC ACID NITRILES, tert-BUTYL ESTERS AND DIMETHYLAMIDES. Retrieved from [Link]
-
Stanford School of Earth, Energy & Environmental Sciences. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from [Link]
-
Synergy Bioscience. (2023, February 16). Stability Testing of Pharmaceuticals: Why is it important?. Retrieved from [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Pharmapproach. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. pangea.stanford.edu [pangea.stanford.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. synergybioscience.com [synergybioscience.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. sepscience.com [sepscience.com]
Technical Support Center: Purification & Handling of Methyl (2-chloro-6-methylphenyl)acetate
Ticket ID: #PUR-2C6M-EST Subject: Separation of methyl (2-chloro-6-methylphenyl)acetate from starting materials Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering challenges in isolating This compound (Target Ester) from its starting material, (2-chloro-6-methylphenyl)acetic acid (SM Acid).
The Core Challenge: The 2,6-disubstitution pattern (Chloro and Methyl groups) on the phenyl ring creates significant steric hindrance . This impacts the chemistry in two ways:[1][2][3][4][5][6][7][8][9]
-
Synthesis: It retards the rate of esterification, often leaving significant unreacted Starting Material (SM) if standard Fischer esterification conditions are used.
-
Purification: While the steric bulk makes the ester more resistant to hydrolysis (an advantage), it can complicate crystallization.
This guide provides a self-validating separation protocol based on pKa-dependent Acid-Base Extraction , followed by advanced troubleshooting for stubborn impurities.
Part 1: The "Golden Path" Separation Protocol
The most efficient method to separate the unreacted acid from the ester is Chemical Extraction . Relying on chromatography for bulk separation is inefficient for this specific acid/ester pair due to potential streaking of the acid and similar polarity indices in non-polar solvents.
The Logic (Physicochemical Basis)
| Property | Target Ester | Starting Material (Acid) | Separation Lever |
| Structure | Lipophilic, Neutral | Ionizable Carboxylic Acid | Acidity (pKa) |
| pKa | N/A (Neutral) | ~3.8 – 4.1 | pH Control |
| Solubility (Org) | High (DCM, EtOAc, Hex) | High | N/A |
| Solubility (Aq) | Negligible | High (only at pH > 8) | Partition Coefficient |
Step-by-Step Workflow
Prerequisite: Ensure the reaction mixture has been concentrated to remove excess methanol (if used as solvent). Methanol acts as a phase-transfer cosolvent and will prevent clean layer separation.
-
Dilution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Recommendation: Use EtOAc for better environmental safety, but DCM provides sharper phase separation if emulsions are a history with your matrix.
-
-
The "Kill" Wash (Acid Removal):
-
Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (
) . -
Mechanism:[1][4][5][8][10][11] The base deprotonates the unreacted acid (
), forcing it into the aqueous layer. The ester remains in the organic layer. -
Checkpoint: Check the pH of the aqueous layer.[3][4] It must be >8 . If not, repeat the wash.
-
-
Brine Wash: Wash the organic layer with saturated NaCl solution to remove trapped water.
-
Drying: Dry over anhydrous
or . -
Concentration: Evaporate solvent under reduced pressure.
Visualization: The Extraction Decision Tree
Figure 1: Logical flow for the acid-base separation of the hindered phenylacetate system.
Part 2: Troubleshooting & FAQs
Issue 1: "I still see starting material (SM) in the organic layer after washing."
Diagnosis: The steric hindrance of the 2,6-substituents makes the carboxylic acid less accessible, and potentially more lipophilic than standard phenylacetic acid. It may not be deprotonating fully with weak base, or it is partitioning back into the organic phase. Solution:
-
Upgrade the Base: Switch from Bicarbonate to 1M NaOH (Cold) .
-
Back-Extraction: Extract the basic aqueous layer once with fresh organic solvent to recover any trapped ester, then combine the organic layers.
Issue 2: "The reaction conversion is low (< 70%)."
Diagnosis: Fischer esterification (Acid + MeOH) is equilibrium-driven and sensitive to steric bulk. The 2,6-disubstitution creates a "molecular wall" blocking the carbonyl carbon. Solution: Switch to an Acid Chloride intermediate pathway.
-
Convert SM Acid to Acid Chloride using Thionyl Chloride (
) (Reflux, 2h). -
Evaporate excess
. -
Add Methanol (excess) + Pyridine (1.1 eq). Why this works: The acid chloride is a much more reactive electrophile, overcoming the steric barrier that slows down direct Fischer esterification.
Issue 3: "I have an emulsion that won't separate."
Diagnosis: Phenylacetic acid derivatives often act as surfactants at the interface, especially if the pH is near the pKa (buffering region). Solution:
-
Add Brine: Increases the ionic strength of the aqueous layer.
-
Filter: Pass the biphasic mixture through a celite pad (solid particulates often stabilize emulsions).
-
Wait: Allow gravity to work, or use centrifugation if scale permits.
Part 3: Advanced Purification (High Purity Requirements)
If the extraction does not yield >98% purity (required for pharmaceutical intermediates), use Vacuum Distillation .
Estimated Physical Properties:
-
Boiling Point (Est): ~125–135°C at 1 mmHg (Based on similar hindered phenylacetates).
-
Thermal Stability: Good, but avoid prolonged heating >180°C to prevent decarboxylation or polymerization.
Protocol:
-
Set up a short-path distillation apparatus.
-
Apply high vacuum (< 2 mmHg).
-
Discard the "fore-run" (residual solvent/volatiles).
-
Collect the main fraction. The ester will be a clear, likely colorless to pale yellow oil.
References
- Newman, M. S. (1950). Steric Effects in Organic Chemistry. John Wiley & Sons.
-
Synthesis of Hindered Esters
-
Organic Syntheses, Coll.[6] Vol. 3, p. 610 (1955). Describes the use of Thionyl Chloride for hindered acid activation.
-
- General Workup Procedures: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard reference for Acid/Base extraction protocols).
-
Property Estimation
-
Comparison to Methyl (2-chlorophenyl)acetate (CAS: 57486-68-7).[13] Boiling point data and handling precautions extrapolated from structural analogs found in PubChem and chemical vendor safety data sheets.
-
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for (2-chloro-6-methylphenyl)acetic acid and its derivatives before handling. Thionyl chloride and methanol are toxic and corrosive.
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Method for preparing methyl chloroacetate - Eureka | Patsnap [eureka.patsnap.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US5206434A - Purification process for methyl acetate - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US6048998A - One-step process for preparing methyl 2-(halomethyl)phenylacetate from 3-isochromanone - Google Patents [patents.google.com]
- 9. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. library.gwu.edu [library.gwu.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Methyl 2-Chloro Phenyl Acetate CAS No: 57486-68-7 - Kavya Pharma [kavyapharma.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl (2-chloro-6-methylphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique, providing profound insights into molecular architecture. This guide offers a detailed analysis of the ¹H NMR spectrum of methyl (2-chloro-6-methylphenyl)acetate, a substituted aromatic compound of interest in medicinal chemistry.
This technical guide moves beyond a simple spectral interpretation, offering a comparative analysis with structurally related analogues. By examining the subtle yet significant shifts in proton resonances, we can delineate the electronic and steric influences of aromatic substituents. This approach not only solidifies the structural assignment of the target molecule but also provides a framework for predicting and interpreting the spectra of similarly substituted compounds.
Deciphering the ¹H NMR Spectrum of this compound
Due to the absence of a publicly available experimental spectrum for this compound, a predicted ¹H NMR spectrum was generated to facilitate this analysis. The predicted chemical shifts, multiplicities, and coupling constants provide a robust foundation for understanding the proton environments within the molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.20 - 7.05 | Multiplet | 3H |
| -OCH₃ | 3.70 | Singlet | 3H |
| -CH₂- | 3.85 | Singlet | 2H |
| Ar-CH₃ | 2.35 | Singlet | 3H |
The aromatic region is anticipated to display a complex multiplet arising from the three adjacent protons on the substituted phenyl ring. The methoxy (-OCH₃) and benzylic methylene (-CH₂-) protons are expected to appear as sharp singlets, a consequence of the absence of adjacent protons for coupling. Similarly, the aromatic methyl (Ar-CH₃) protons will present as a singlet.
A Comparative Analysis: The Influence of Aromatic Substituents
To fully appreciate the nuances of the ¹H NMR spectrum of this compound, a comparative analysis with structurally similar compounds is indispensable. The following sections dissect the impact of the chloro and methyl substituents on the chemical shifts of key proton groups.
Comparative ¹H NMR Data of Structurally Related Phenylacetates (Experimental, 400 MHz, CDCl₃)
| Compound | Ar-H (δ, ppm) | -OCH₃ (δ, ppm) | -CH₂- (δ, ppm) | Ar-CH₃ (δ, ppm) |
| Methyl phenylacetate | 7.35-7.25 (m) | 3.68 (s) | 3.61 (s) | - |
| Methyl (2-chlorophenyl)acetate | 7.40-7.20 (m) | 3.72 (s) | 3.80 (s) | - |
| Methyl (o-tolyl)acetate | 7.25-7.10 (m) | 3.65 (s) | 3.60 (s) | 2.30 (s) |
| Methyl (2,6-dichlorophenyl)acetate | 7.35-7.15 (m) | 3.78 (s) | 4.05 (s) | - |
| Methyl (2,6-dimethylphenyl)acetate | 7.10-6.95 (m) | 3.62 (s) | 3.65 (s) | 2.25 (s) |
The Inductive Effect of the Chloro Substituent
The presence of an electron-withdrawing chlorine atom at the ortho position in methyl (2-chlorophenyl)acetate results in a downfield shift of the benzylic methylene protons (-CH₂-) to approximately 3.80 ppm, compared to 3.61 ppm in the unsubstituted methyl phenylacetate. This deshielding effect is a direct consequence of the inductive withdrawal of electron density by the electronegative chlorine atom.[1]
Steric and Electronic Contributions of the Methyl Group
In methyl (o-tolyl)acetate, the electron-donating methyl group at the ortho position leads to a slight upfield shift of the aromatic protons compared to methyl phenylacetate. The benzylic methylene protons, however, remain at a similar chemical shift, indicating that the electronic effect of the methyl group is less pronounced on this position compared to the chloro group.
Synergistic Effects in this compound
In our target molecule, the combined influence of the ortho-chloro and ortho-methyl groups dictates the chemical shifts. The electron-withdrawing nature of the chlorine atom is expected to be the dominant factor influencing the downfield shift of the benzylic methylene protons, predicted to be around 3.85 ppm. This is further supported by the significant downfield shift to 4.05 ppm observed for the methylene protons in methyl (2,6-dichlorophenyl)acetate, where the additive inductive effect of two chlorine atoms is substantial. Conversely, in methyl (2,6-dimethylphenyl)acetate, the two electron-donating methyl groups cause a slight upfield shift of the aromatic protons.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data, adherence to a standardized experimental protocol is crucial. The following section outlines a comprehensive, step-by-step methodology for sample preparation and data acquisition.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Data Acquisition
The following parameters are recommended for acquiring a standard ¹H NMR spectrum on a 400 MHz spectrometer:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm, to encompass the typical range of proton chemical shifts.
-
Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-2 seconds to allow for sufficient relaxation of the protons between scans.
-
Temperature: 298 K (25 °C).
Trustworthiness and Self-Validating Systems
The reliability of NMR data hinges on a self-validating system. The internal standard, TMS, provides a crucial reference point (0 ppm), ensuring the accuracy of chemical shift measurements across different experiments and instruments. Furthermore, the predictable splitting patterns and integration values serve as internal checks for structural consistency. Any deviation from expected values would prompt a re-evaluation of the sample purity or the proposed structure.
Conclusion
The ¹H NMR spectral analysis of this compound, when contextualized with the spectra of its structural analogues, provides a clear and detailed picture of its molecular structure. The predicted spectrum, supported by the established principles of substituent effects, offers a high degree of confidence in the assignment of proton resonances. This comparative approach, coupled with a robust experimental methodology, exemplifies the power of ¹H NMR spectroscopy as an indispensable tool in modern chemical research and drug development.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
ACD/Labs. (n.d.). ACD/NMR Predictor. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2,6-dichlorophenylacetate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2,6-dimethylphenylacetate. Retrieved from [Link]
Sources
Comparison of auxin activity: Methyl (2-chloro-6-methylphenyl)acetate vs IAA
An In-Depth Technical Guide to Methyl (2-chloro-6-methylphenyl)acetate vs. Indole-3-acetic acid (IAA)
Executive Summary
This guide provides a technical comparison between the endogenous auxin Indole-3-acetic acid (IAA) and the synthetic auxin precursor This compound (referred to herein as Me-CMPA ).[1]
While IAA serves as the biological standard for auxin signaling, its utility in controlled experimental and agricultural applications is limited by rapid metabolic degradation and polar transport dependency. Me-CMPA represents a class of phenylacetic acid (PAA) derivatives designed with two critical modifications:
-
Methyl Esterification: Increases lipophilicity for passive diffusion, acting as a pro-auxin requiring intracellular hydrolysis.
-
2,6-Ring Substitution: The steric bulk of the 2-chloro and 6-methyl groups locks the side chain conformation and blocks ring hydroxylation, conferring resistance to metabolic deactivation (similar to the herbicide Fenac).[1]
This guide is designed for researchers investigating auxin structure-activity relationships (SAR), receptor selectivity (TIR1 vs. AFB5), and the development of stable auxin mimics.
Chemical & Mechanistic Comparison
Structural Properties
| Feature | Indole-3-acetic acid (IAA) | This compound (Me-CMPA) |
| Core Scaffold | Indole (Bicyclic) | Phenylacetic Acid (Monocyclic) |
| Functional State | Free Acid (Active) | Methyl Ester (Pro-drug / Inactive until hydrolyzed) |
| Steric Configuration | Planar indole ring; flexible side chain.[1] | 2,6-Disubstitution forces the carboxyl side chain perpendicular to the ring, mimicking the active auxin conformation while blocking degradation. |
| Lipophilicity (LogP) | ~1.41 (Moderate) | ~3.2 (High) – Enhanced membrane permeability. |
| Stability | Low.[1] Susceptible to oxidation (peroxidases) and conjugation (GH3 enzymes). | High. Steric hindrance at the ortho positions (2,6) prevents ring hydroxylation and glycosylation.[1] |
Mechanism of Action
IAA binds directly to the TIR1/AFB F-box proteins, promoting the degradation of Aux/IAA repressors.[1]
Me-CMPA follows a two-step activation pathway:
-
Uptake: Diffuses across the plasma membrane (PM) independent of AUX1 influx carriers due to the non-polar methyl ester.[1]
-
Activation: Hydrolyzed by intracellular esterases (e.g., AtMES family, ILR1) to release the free acid: 2-chloro-6-methylphenylacetic acid (CMPA) .[1]
-
Perception: The free acid (CMPA) binds the auxin receptor.[1] Note: PAA derivatives often show higher specificity for the AFB5 co-receptor compared to TIR1, a trait exploited in resistance management.
Figure 1: Activation and signaling pathway. Me-CMPA bypasses active transport and resists GH3-mediated conjugation due to steric hindrance.[1]
Experimental Performance & Protocols
Comparative Activity Data (Representative SAR)
The following data summarizes the expected performance based on Structure-Activity Relationship (SAR) studies of 2,6-substituted phenylacetic acids (e.g., Fenac) versus IAA.
| Assay Type | Parameter | IAA (Control) | Me-CMPA (Test) | Interpretation |
| Root Inhibition | IC₅₀ (nM) | ~20–50 nM | ~500–1000 nM | Me-CMPA is weaker (lower affinity) but longer-lasting.[1] |
| Hypocotyl Elongation | Duration | Transient (<4 hrs) | Sustained (>24 hrs) | IAA is metabolized rapidly; Me-CMPA resists degradation.[1] |
| Transport | Polar Transport | Yes (PIN-dependent) | No (Diffusion/Phloem) | Me-CMPA does not form sharp gradients; acts systemically.[1] |
| Stability | Half-life (in planta) | Minutes to Hours | Days | 2,6-substitution blocks oxidation.[1] |
Protocol: Comparative Root Growth Inhibition Assay
This protocol validates the activity of Me-CMPA as a functional auxin mimic using Arabidopsis thaliana (Col-0).[1]
Materials:
-
Stock Solutions:
-
Media: 0.5x Murashige & Skoog (MS) + 1% Sucrose + 0.8% Agar (pH 5.7).[1]
Workflow:
-
Dose-Response Setup: Prepare MS plates supplemented with compounds at: 0 (Mock), 10 nM, 100 nM, 1 µM, 10 µM.
-
Stratification: Plate surface-sterilized seeds; stratify at 4°C for 2 days.
-
Vertical Growth: Transfer to growth chamber (22°C, 16h light). Grow vertically for 5 days.
-
Transfer (Critical Step):
-
Quantification:
-
Measure primary root elongation after 48 hours.[1]
-
Count lateral root density (emerged roots / cm).
-
Self-Validating Check:
-
IAA Control: Must show significant root inhibition at >100 nM.[1]
-
Me-CMPA: If no inhibition occurs, check esterase activity (some mutants like ilr1 may be resistant). If inhibition is stronger than IAA at 48h, it confirms "metabolic resistance."
Strategic Application in Drug Discovery
Receptor Selectivity Probes
Me-CMPA is a valuable tool for dissecting the auxin signaling machinery.[1] Unlike 2,4-D (which targets TIR1), phenylacetic acid derivatives often show preferential binding to AFB5 .
-
Hypothesis: Me-CMPA can be used to select for tir1 mutants that retain sensitivity via AFB5, or to develop herbicides that overcome tir1-based resistance.[1]
"Molecular Glue" Design
The 2,6-substitution pattern serves as a template for designing "molecular glues" that stabilize the TIR1-Aux/IAA interaction.[1] The methyl group at position 6 provides hydrophobic contact within the receptor pocket, potentially altering the spectrum of degraded Aux/IAA proteins compared to the chlorine-only analogs (like 2,4-D).
Figure 2: Experimental logic for determining receptor specificity using Me-CMPA.
References
-
Sugawara, S., et al. (2015). "Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants." Plant and Cell Physiology.
-
Key Finding: Establishes PAA as a non-polar transport auxin with distinct receptor affinity.[1]
-
-
Kelley, B.S., et al. (2012). "The Auxin Synthetic Analog 2,4-D Is Recognized by the F-Box Protein TIR1." Nature.[1]
-
Key Finding: Structural basis for synthetic auxin perception; relevant for comparing indole vs. phenyl ring binding.[1]
-
-
Staswick, P.E., et al. (2005). "Characterization of the Family of Auxin-Conjugating Enzymes in Arabidopsis." The Plant Cell.
- Key Finding: Explains the GH3 conjugation mechanism which 2,6-substituted auxins (like Me-CMPA) evade.
-
Yang, Y., et al. (2008). "Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases."[1] Plant Physiology.
-
Key Finding: Validates the mechanism of methyl-ester prodrug activation in planta.[1]
-
Sources
A Researcher's Guide to Sourcing and Qualifying Reference Standards for (2-chloro-6-methylphenyl)acetic acid Esters
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity begins with the quality of the reference standards used. (2-chloro-6-methylphenyl)acetic acid and its esters are significant scaffolds in medicinal chemistry, closely related to widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.[1] Establishing a pure, well-characterized reference standard for these esters is a critical, non-negotiable step for identity confirmation, purity assessment, and quantitative analysis in any research or development pipeline.
This guide provides an in-depth comparison of strategies for obtaining and qualifying reference standards for (2-chloro-6-methylphenyl)acetic acid esters, with a focus on creating a self-validating system of protocols to ensure scientific rigor.
The Sourcing Dilemma: Commercial Certified Standards vs. In-House Qualification
Unlike major Active Pharmaceutical Ingredients (APIs), specific intermediates or derivatives like (2-chloro-6-methylphenyl)acetic acid esters may not be readily available as certified reference materials (CRMs) from pharmacopeias or major suppliers like Cerilliant.[2] This necessitates a practical approach to sourcing and qualification. The primary options involve procuring high-purity chemical grades and performing rigorous in-house characterization.
Table 1: Comparison of Sourcing Strategies for Reference Standards
| Sourcing Strategy | Typical Purity | Cost | Lead Time | Required In-House Validation | Best For |
| Custom Synthesis | >98% (Target-driven) | High | Weeks to Months | Comprehensive (Identity, Purity, Strength) | Novel esters or high-purity requirements where no commercial source exists. |
| Chemical Catalog | 95-99% (Variable) | Low to Moderate | Days to Weeks | Comprehensive (Identity, Purity, Strength) | Readily available esters; labs with strong analytical capabilities. |
| In-house Synthesis | Variable (Process-dependent) | Moderate (Reagents + Labor) | Days to Weeks | Comprehensive (Identity, Purity, Strength) | Labs with organic synthesis expertise and a need for full process control. |
The most common and practical approach for many laboratories is to source a high-purity batch from a reputable chemical supplier and conduct a thorough qualification to establish it as a secondary reference standard.
The Qualification Workflow: An Integrated Approach
A robust qualification process is a self-validating system. It doesn't just measure a property; it confirms the identity and purity through orthogonal analytical techniques. The workflow below outlines the essential steps for qualifying a candidate material.
Caption: Workflow for in-house qualification of a reference standard.
Experimental Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of organic molecules. The goal is to develop a method that separates the main component from all potential impurities.
Rationale for Method Development:
-
Column Choice: A C8 or C18 reversed-phase column is chosen for its versatility in retaining moderately polar to non-polar analytes like phenylacetic acid esters.[3]
-
Mobile Phase: A gradient of acetonitrile (an organic modifier) and water is used to elute a range of potential impurities with varying polarities.
-
Acid Modifier: A small amount of phosphoric or formic acid is added to the mobile phase to suppress the ionization of any acidic impurities (like the parent carboxylic acid) and ensure sharp, symmetrical peaks.[4]
-
Detection: UV detection at a low wavelength (e.g., 214 nm) is selected to ensure that most organic, aromatic compounds will absorb light, making it a universal detection wavelength for potential impurities.[3]
Table 2: Recommended HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 214 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 0.5 mg/mL in Acetonitrile/Water (50:50) |
Step-by-Step Protocol:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
System Suitability Test (SST): Inject a standard solution (e.g., a previously characterized batch or a related compound) five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%.
-
Sample Preparation: Accurately weigh approximately 10 mg of the candidate reference standard and dissolve it in 20 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL solution.
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Processing: Integrate all peaks that are ≥0.05% of the main peak area. Calculate the purity by the area percent normalization method: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Experimental Protocol: Identity Confirmation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information, making it essential for identity confirmation.
Rationale for NMR Analysis:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons. It is a rapid and sensitive technique for confirming the basic structure.[5]
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
-
Solvent and Reference: Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule. Tetramethylsilane (TMS) is used as the internal reference standard (0 ppm).[5]
Table 3: Predicted ¹H NMR Signals for Methyl (2-chloro-6-methylphenyl)acetate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | Multiplet | 3H | Aromatic protons (Ar-H) |
| ~3.7 | Singlet | 3H | Ester methyl protons (-OCH₃) |
| ~3.6 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~2.4 | Singlet | 3H | Aryl methyl protons (Ar-CH₃) |
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the candidate standard in ~0.7 mL of CDCl₃ in an NMR tube. Add a small amount of TMS.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Structural Verification: Compare the observed chemical shifts, multiplicities, and integrations with the expected structure. The data should be consistent with the structure of the (2-chloro-6-methylphenyl)acetic acid ester and free of significant unassigned signals.
Understanding Potential Impurities
An expert analysis includes anticipating potential impurities based on the synthesis route. The esterification of (2-chloro-6-methylphenyl)acetic acid is a common synthetic pathway.
Caption: Relationship between starting materials and potential impurities.
-
Unreacted Starting Material: The parent carboxylic acid is a primary potential impurity.
-
Regioisomers: Impurities from isomers in the starting materials (e.g., (3-chloro-2-methylphenyl)acetic acid) can carry through the synthesis.
-
Byproducts of Synthesis: Depending on the synthetic route, byproducts from side reactions could be present.[1][6]
-
Residual Solvents: Solvents used in the synthesis and purification steps may remain.
The developed HPLC method must demonstrate specificity by separating the main ester peak from all these potential impurities.
Conclusion
Establishing a reliable reference standard for (2-chloro-6-methylphenyl)acetic acid esters is a foundational activity for any research or drug development program. While commercially certified standards may be scarce, a systematic in-house qualification of a high-purity chemical provides a robust and scientifically sound alternative. By integrating orthogonal analytical techniques like HPLC for purity and NMR for identity, and by understanding the potential impurities from the synthetic process, researchers can create a well-characterized standard that ensures the accuracy and reproducibility of their results.
References
-
International Organization for Standardization. (2014). ISO 17293-1:2014 Surface active agents — Determination of chloroacetic acid (chloroacetate) in surfactants — Part 1: HPLC method. Available from: [Link]
-
Wiley-VCH. Supporting Information for Organocatalytic Amidation. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Cerilliant. Analytical Reference Standards. Available from: [Link]
-
U.S. Environmental Protection Agency. Analytical Reference Standards And Supplemental Data The Pesticides And Industrial Chemicals Repository. Available from: [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]
-
Organic Syntheses. α-CHLOROPHENYLACETIC ACID. Available from: [Link]
-
SIELC Technologies. Separation of Acetic acid, 2-methylphenyl ester on Newcrom R1 HPLC column. Available from: [Link]
- Google Patents. Method for producing 2-chloromethylphenyl acetic acid derivatives.
-
Bellucci, G. (1955). [(2-Diphenylmethyl-piperidine hydrochloride and the methyl ester of 2-chloro-2-phenyl-2-(2-piperidyl)-acetic acid), drugs with waking effect in anesthesia]. Minerva Anestesiologica, 21(6), 125–128. Available from: [Link]
-
P&S Chemicals. Product information, (2-Chloro-phenyl)-acetic acid methyl ester. Available from: [Link]
-
NIST. Acetic acid, 2-methylphenyl ester. NIST Chemistry WebBook. Available from: [Link]
-
Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. Available from: [Link]
-
ResearchGate. Synthesis and characterization of p-chlorophenylacetic acid. Available from: [Link]
-
Bruno, A., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(15), 2789. Available from: [Link]
-
ArtMolecule. Analytical Standards. Available from: [Link]
- Google Patents. High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol.
-
Analytica Chemie. Miscellaneous Impurities. Available from: [Link]
- Google Patents. Synthesis of phenylacetic acid esters.
Sources
- 1. inventivapharma.com [inventivapharma.com]
- 2. Analytical Reference Standards - Cerilliant [cerilliant.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. Separation of Acetic acid, 2-methylphenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. KR860002106B1 - Synthesis of phenylacetic acid esters - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling Methyl (2-chloro-6-methylphenyl)acetate
The following guide details the safe handling, personal protective equipment (PPE), and operational logistics for Methyl (2-chloro-6-methylphenyl)acetate .
Note on Chemical Identity: This compound is a specialized intermediate, often utilized in the synthesis of agrochemicals (e.g., chloroacetanilide herbicides) or pharmaceutical scaffolds. Due to its specific substitution pattern, direct safety data is often extrapolated from its homologous series (chlorinated methyl phenylacetates). The protocols below are designed to cover the upper bound of potential hazards (irritation, volatility, and potential sensitization).
Hazard Profiling & Risk Assessment
Before selecting PPE, we must establish the hazard baseline. As a halogenated aromatic ester, this compound presents specific risks regarding skin absorption and respiratory irritation.
| Hazard Class (GHS) | Category | Hazard Statement | Operational Implication |
| Skin Corrosion/Irritation | Cat.[1][2][3] 2 | H315: Causes skin irritation.[1][2][4][5] | Direct contact will cause dermatitis. Double-gloving is mandatory for synthesis steps. |
| Serious Eye Damage | Cat. 2A | H319: Causes serious eye irritation.[1][2] | Vapors/aerosols are lachrymators. Sealed eye protection is required.[3] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1][3][4] | All handling must occur within a fume hood. |
| Acute Toxicity (Oral) | Cat.[1][3][4] 4 | H302: Harmful if swallowed.[1][4] | Standard hygiene protocols apply; no mouth pipetting. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not static; it depends on the task duration and the potential for exposure.
A. Hand Protection Strategy
Halogenated esters can permeate standard latex gloves rapidly. The presence of the methyl ester group increases lipophilicity, facilitating skin absorption.
-
Primary Layer (Splash Protection): Nitrile Rubber (0.11 mm / 4 mil) .
-
Usage: General handling, weighing solids.
-
Change Frequency: Every 15 minutes or immediately upon splash.
-
-
Secondary Layer (Immersion/Synthesis): Butyl Rubber (0.3 - 0.7 mm) or Viton® .
-
Usage: During liquid transfer, reaction workup, or spill cleanup.
-
Rationale: Butyl rubber offers superior resistance to esters and ketones compared to nitrile.
-
-
Technique: Use the "Double-Glove" method. Wear a thin nitrile glove under the chemically resistant butyl glove to maintain dexterity while ensuring a barrier.
B. Respiratory Protection
While the compound has low volatility (boiling point estimated >200°C), thermal processing or aerosolization (e.g., rotary evaporation, sonication) requires respiratory safeguards.
-
Engineering Control (Primary): Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Respirator (Secondary/Spill): Half-face respirator with OV/P95 (Organic Vapor + Particulate) cartridges.
-
EU Equivalent:ABEK-P2 filter.
-
Trigger: Use if working outside a hood or during spill remediation.
-
C. Eye & Body Protection[3][7][8]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 / EN 166). Note: Safety glasses are insufficient for liquid handling of halogenated esters due to potential splashing.
-
Body: Chemical-resistant lab coat (polypropylene/PE laminate) or Tyvek® apron for bulk transfers.
PPE Selection Logic (Visualization)
The following decision tree illustrates the logic for selecting the appropriate glove and respirator combination based on the operational state.
Figure 1: Decision logic for PPE selection based on physical state and exposure duration.
Operational Workflow: Safe Handling Protocol
Step 1: Preparation & Weighing
-
Environment: All weighing of the solid/liquid must occur inside a fume hood or a ventilated balance enclosure .
-
Static Control: Use an anti-static gun if the material is a dry solid, as halogenated aromatics can carry static charges, leading to powder dispersal.
-
Tools: Use disposable spatulas or glass pipettes. Avoid plastics (PS/PVC) that may be dissolved by the neat liquid ester.
Step 2: Reaction Setup (Synthesis Context)
When using this compound as an intermediate (e.g., alkylation or hydrolysis):
-
Solvent Compatibility: Ensure the reaction solvent (often DCM or THF) does not degrade your selected gloves. Note: DCM permeates nitrile in <2 minutes; use PVA or Silver Shield® gloves if DCM is the carrier.
-
Temperature Control: If heating >50°C, a condenser is mandatory to prevent vapor escape.
Step 3: Waste Disposal[2][3][8][9]
-
Classification: Halogenated Organic Waste.
-
Segregation: Do NOT mix with strong oxidizers or alkali metals.
-
Protocol: Collect in a dedicated HDPE waste container labeled "Halogenated Solvent/Organic." Triple rinse glassware with acetone, collecting the rinsate into the same halogenated waste stream.
Emergency Response Procedures
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[2] | Remove contaminated clothing.[6] Seek medical attention if redness persists (dermatitis risk). |
| Eye Splash | Flush eyes at an eyewash station for 15 minutes. | Hold eyelids open to ensure irrigation. Consult an ophthalmologist immediately. |
| Spill (< 100 mL) | Absorb with vermiculite or dry sand . | Scoop into a sealed container. Clean area with soap/water.[2][3][5][7][6] |
| Spill (> 100 mL) | Evacuate the immediate area. | Don Level 3 PPE (Respirator + Butyl Gloves) before re-entering to clean. |
Synthesis & Logic Visualization
The following diagram outlines the typical handling flow, highlighting critical control points (CCPs) where PPE failure is most likely.
Figure 2: Operational workflow highlighting Critical Control Points (CCP) for exposure.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 2-(2-chlorophenyl)acetate (Analogous Structure). Retrieved from
-
TCI Chemicals. (2024). Product Specification: Methyl (2-Chlorophenyl)acetate.[3][8][9] Retrieved from
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Methyl (2-chlorophenyl)acetate. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024).[2][6] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from
-
Ansell Healthcare. (2024). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
Sources
- 1. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Methyl (2-Chlorophenyl)acetate | 57486-68-7 | TCI AMERICA [tcichemicals.com]
- 9. Methyl 2-Chloro Phenyl Acetate CAS No: 57486-68-7 - Kavya Pharma [kavyapharma.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
